molecular formula C7H14O5 B092771 (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol CAS No. 15814-59-2

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol

货号: B092771
CAS 编号: 15814-59-2
分子量: 178.18 g/mol
InChI 键: OHWCAVRRXKJCRB-VEIUFWFVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is a high-purity chemical building block with the molecular formula C7H14O5, defined by a specific stereochemical configuration critical for advanced research . This methylated oxane (pyranose) derivative is structurally related to monosaccharide cores, making it a valuable intermediate in synthetic organic and medicinal chemistry. Its defined stereochemistry is essential for studying stereospecific reactions, developing novel carbohydrate-based polymers, and serving as a precursor for more complex molecular scaffolds. Researchers can leverage this compound in exploring glycosylation mechanisms, designing enzyme inhibitors, or synthesizing specialized pharmaceutical intermediates where a specific sugar conformation is required. The product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions and handling protocols should be followed to maintain the integrity of the compound. For detailed safety information, please request the Safety Data Sheet.

属性

IUPAC Name

(2S,3S,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-VEIUFWFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Thermodynamic Stability and Degradation Pathways of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol , commonly known as Methyl 6-deoxy-α-D-talopyranoside (or Methyl α-D-talomethylose), is a synthetic methyl glycoside of the rare deoxysugar D-talose. Deoxysugars of this class are critical structural components in the O-antigens of Gram-negative bacteria and various macrolide antibiotics.

Understanding the thermodynamic stability and degradation pathways of this molecule is essential for drug formulation, synthetic carbohydrate chemistry, and the development of glycoconjugate vaccines. This technical guide provides an in-depth analysis of its conformational thermodynamics, mechanisms of chemical degradation, and the standardized experimental workflows used to evaluate its stability.

Structural and Conformational Thermodynamics

The macroscopic stability of a pyranoside is intrinsically linked to its microscopic conformational equilibrium. The oxane (tetrahydropyran) ring of Methyl 6-deoxy-α-D-talopyranoside can theoretically adopt two primary chair conformations: the 4C1​ chair and the 1C4​ chair [1].

For this specific stereoisomer, the 4C1​ conformation places the C2, C3, and C4 hydroxyl groups in an axial, equatorial, axial arrangement, respectively. Remarkably, despite possessing three axial substituents (including the anomeric methoxy group), the 4C1​ chair remains the thermodynamically favored state. This counterintuitive stability is governed by two major factors:

  • The Anomeric Effect : In the 4C1​ chair, the C1 methoxy group is axial. The antiperiplanar arrangement between the non-bonding lone pair of the endocyclic oxygen and the σ∗ antibonding orbital of the exocyclic C1–O bond provides significant stereoelectronic stabilization.

  • Avoidance of 1,3-Diaxial Methyl Interactions : Flipping to the 1C4​ chair would place the bulky C5 methyl group into an axial position, generating severe steric repulsion (1,3-diaxial clashes) with the axial C3 hydroxyl group and C1 proton.

ConformationalEquilibrium C41 4C1 Chair Conformation Anomeric OMe: Axial C5 Methyl: Equatorial (Thermodynamically Favored) C14 1C4 Chair Conformation Anomeric OMe: Equatorial C5 Methyl: Axial (Sterically Hindered) C41->C14  ΔG > 0 (Endergonic)   C14->C41  Spontaneous  

Fig 1: Conformational equilibrium favoring the 4C1 chair due to the anomeric effect.

Table 1: Conformational Free Energy Contributions
Thermodynamic Parameter 4C1​ Conformation 1C4​ Conformation
Anomeric Effect (C1) Stabilizing (Axial OMe)Destabilizing (Equatorial OMe)
C5 Methyl Position Equatorial (Minimal steric clash)Axial (Severe 1,3-diaxial clash)
Axial Hydroxyls 2 (C2, C4)1 (C3)
Relative Free Energy ( ΔG∘ ) 0.0 kcal/mol (Reference) +3.2 kcal/mol (Estimated)

Degradation Pathways

Specific Acid-Catalyzed Hydrolysis

Methyl glycosides are exceptionally stable at neutral pH, exhibiting spontaneous hydrolysis half-lives on the order of millions of years at 25°C[2]. However, under acidic conditions, the glycosidic bond undergoes specific acid-catalyzed cleavage.

The mechanism initiates with the rapid, reversible protonation of the exocyclic glycosidic oxygen. This is followed by the rate-limiting unimolecular heterolysis of the C1–O bond, expelling methanol and generating a highly reactive oxocarbenium ion intermediate[3]. The planar oxocarbenium ion is subsequently attacked by water to yield the free hemiacetal (D-talomethylose). Because the 4C1​ ground state is sterically crowded, the relief of steric strain upon reaching the planar transition state slightly accelerates the hydrolysis rate compared to less crowded equatorial glycosides.

Hydrolysis A Methyl α-D-talopyranoside (Stable Reactant) B Protonated Glycoside (Fast Equilibrium) A->B + H+ (pH < 3) C Oxocarbenium Ion TS (Rate-Limiting Step) B->C - Methanol D D-talopyranose + MeOH (Hydrolyzed Products) C->D + H2O

Fig 2: Specific acid-catalyzed hydrolysis mechanism via an oxocarbenium transition state.

Oxidative Degradation (Periodate Cleavage)

Due to the specific stereochemistry of D-talose, the hydroxyl groups at C2, C3, and C4 are situated in a cis-cis relationship. The presence of these cis-vicinal diols makes the pyranoside ring highly susceptible to oxidative cleavage by sodium periodate ( NaIO4​ ). The reaction proceeds via a cyclic periodate ester intermediate, resulting in the cleavage of the C2–C3 and C3–C4 bonds, ultimately degrading the ring into a dialdehyde derivative.

Experimental Workflows & Protocols

To rigorously evaluate the thermodynamic stability and degradation kinetics of Methyl 6-deoxy-α-D-talopyranoside, a self-validating thermal stress protocol is employed.

Protocol: Kinetic Analysis of Acid Hydrolysis
  • Buffer Preparation : Prepare a series of 0.1 M citrate/HCl buffers ranging from pH 1.0 to 3.0.

  • Sample Initialization : Dissolve the glycoside in the target buffer to a final concentration of 5.0 mM.

  • Thermal Stress Application : Aliquot the solution into sealed ampoules and incubate in precisely controlled thermoblocks at 60°C, 75°C, and 90°C.

  • Kinetic Sampling & Quenching : At predefined time intervals (e.g., t=0,1,2,4,8,24 hours), remove an ampoule and immediately quench the reaction by neutralizing the pH with 0.1 M NaOH on an ice bath to halt hydrolysis.

  • Quantification : Analyze the quenched samples using HPLC-RID (Refractive Index Detector) or LC-MS to quantify the remaining intact methyl glycoside against an internal standard.

  • Data Modeling : Plot ln([C]t​/[C]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). Utilize the Arrhenius equation to calculate the activation energy ( Ea​ ).

Workflow S1 1. Preparation Buffer pH 1.0 - 3.0 S2 2. Thermal Stress Incubation 60-90°C S1->S2 S3 3. Sampling Quench with NaOH S2->S3 S4 4. Quantification LC-MS / HPLC-RID S3->S4 S5 5. Kinetic Modeling Arrhenius Equation S4->S5

Fig 3: Experimental workflow for determining the activation energy of glycoside hydrolysis.

Table 2: Representative Kinetic Parameters for Acid-Catalyzed Hydrolysis (pH 1.0)

Note: Values are extrapolated models based on standard methyl deoxypyranoside behavior.

Temperature (°C)Rate Constant kobs​ ( s−1 )Estimated Half-Life ( t1/2​ )
25 1.2×10−9 ~18.3 years
60 4.5×10−7 ~17.8 days
80 8.2×10−6 ~23.5 hours
Activation Energy ( Ea​ ) ~26.5 kcal/mol -

References

  • Wolfenden, R., Lu, X., & Young, G. (1998). Spontaneous Hydrolysis of Glycosides. Journal of the American Chemical Society, 120(27), 6814-6815. URL: [Link]

  • Capon, B. (1969). Mechanism in carbohydrate chemistry. Chemical Reviews, 69(4), 407-498. URL: [Link]

  • Angyal, S. J. (1969). The Composition and Conformation of Sugars in Solution. Angewandte Chemie International Edition, 8(3), 157-166. URL: [Link]

Sources

Pharmacokinetic Profiling and Bioavailability of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol: A Technical Guide for Glycomimetic Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of carbohydrate-based therapeutics has historically been hindered by poor pharmacokinetic (PK) properties, rapid clearance, and low oral bioavailability. However, low-molecular-weight glycomimetics—such as (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol (a methyl 6-deoxyhexopyranoside derivative)—represent a critical structural class in modern drug design. By masking the anomeric carbon with a methoxy group, this compound exhibits enhanced stability against chemical degradation and mutarotation compared to its native sugar counterparts. This whitepaper provides an in-depth, self-validating technical guide to the pharmacokinetic profiling, analytical quantification, and bioavailability enhancement of this specific glycomimetic scaffold.

Introduction to the Compound and Glycomimetic Context

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is a highly polar, low-molecular-weight O-methyl glycoside. In the context of glycobiology and drug development, such derivatives are frequently utilized as diagnostic tools, stabilizing excipients, or active pharmacophores targeting specific carbohydrate-binding proteins (lectins)[1]. For instance, related glycomimetic architectures have been successfully deployed as nanomolar inhibitors of the bacterial lectin LecB, effectively blocking Pseudomonas aeruginosa biofilm formation[2].

Despite the stabilizing effect of the O-methyl linkage, the compound's polyhydroxylated oxane ring presents significant ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. Native carbohydrates and their close mimetics typically violate Lipinski’s Rule of Five regarding polarity, resulting in poor passive membrane permeability and a reliance on paracellular transport or active transporter uptake[3].

Physicochemical Profiling and ADME Predictions

Understanding the physicochemical baseline of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is the first step in designing a robust PK study. The data in Table 1 dictates the analytical and biological models required for its evaluation.

Table 1: Physicochemical Properties and Pharmacokinetic Implications

PropertyValuePharmacokinetic Implication
Molecular Weight 178.18 g/mol [4]Highly favorable for rapid systemic distribution and renal filtration.
LogP -1.54[4]Highly hydrophilic; indicates poor passive transcellular permeability across the intestinal epithelium.
Topological Polar Surface Area (TPSA) 79.2 Ų[4]Restricts blood-brain barrier (BBB) penetration; confines distribution primarily to extracellular fluid.
Hydrogen Bond Donors 3High desolvation energy required for membrane crossing, limiting oral absorption.
Hydrogen Bond Acceptors 5Promotes high aqueous solubility, eliminating the need for complex solubilizing excipients in IV formulations.

Analytical Quantification: HILIC-LC-MS/MS Protocol

To accurately calculate PK parameters, the compound must be quantified in complex biological matrices (e.g., plasma, urine). Because of its LogP of -1.54, traditional reversed-phase (C18) chromatography is fundamentally inadequate; the compound will elute in the void volume, suffering from severe ion suppression caused by endogenous plasma salts.

Expertise & Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory here. HILIC retains highly polar analytes by partitioning them into a water-enriched layer immobilized on a polar stationary phase, ensuring elution away from the ion-suppressing void volume[5].

Step-by-Step Bioanalytical Methodology
  • Matrix Spiking & Internal Standard (IS): Aliquot 50 µL of rat or human plasma into a microcentrifuge tube. Add 10 µL of a stable isotope-labeled internal standard (e.g., ^13C-labeled analog). Self-Validation: The IS must co-elute with the analyte to perfectly correct for matrix-induced ionization variations.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN). Vortex vigorously for 2 minutes. Causality: ACN effectively denatures and precipitates plasma proteins while the highly polar glycomimetic remains soluble in the high-organic supernatant, perfectly matching the initial mobile phase conditions for HILIC.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a BEH Amide HILIC column (1.7 µm, 2.1 × 100 mm). Use a gradient elution starting at 90% ACN (with 10 mM ammonium formate) down to 50% ACN.

  • Mass Spectrometry (MRM): Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (e.g., [M+NH4]+ or [M+Na]+ adducts) established during compound tuning[5].

In Vivo Pharmacokinetic Profiling Workflow

To determine the absolute oral bioavailability (F%) and systemic clearance (CL) of the compound, a crossover or parallel arm in vivo study in rodent models (e.g., Sprague-Dawley rats) is required.

PK_Workflow A 1. Animal Dosing IV (2 mg/kg) & PO (10 mg/kg) B 2. Serial Blood Sampling (0.08 to 24 hours post-dose) A->B Jugular Vein Cannulation C 3. Plasma Extraction (Acetonitrile Precipitation) B->C Centrifugation (4°C) D 4. HILIC-LC-MS/MS (MRM Quantification) C->D Matrix Clean-up E 5. PK Parameter Calculation (AUC, Cmax, T1/2, F%) D->E Non-Compartmental Analysis

Figure 1: Step-by-step workflow for the in vivo pharmacokinetic profiling of polar glycomimetics.

Protocol Execution
  • Dosing: Administer the compound intravenously (IV) via the tail vein to establish the baseline Area Under the Curve ( AUCIV​ ). Administer the compound orally (PO) via oral gavage to a separate cohort to determine AUCPO​ .

  • Sampling: Collect 150 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes.

  • Analysis: Process samples using the HILIC-LC-MS/MS protocol described above.

  • Calculation: Absolute bioavailability is calculated using the dose-normalized equation:

    F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100

Mechanistic Pathways of Absorption and Clearance

The pharmacokinetic fate of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is dictated by its structural features. The methoxy group at the anomeric position protects the oxane ring from rapid chemical hydrolysis in the acidic environment of the stomach. However, its high polarity restricts transcellular absorption.

Metabolism_Pathway Intestine Intestinal Lumen (Oral Administration) Epithelium Enterocyte Uptake (Paracellular / SGLT) Intestine->Epithelium Low passive permeability Portal Portal Vein (Systemic Circulation) Epithelium->Portal Absorption Liver Hepatic Metabolism (Host Glycosidases) Portal->Liver First-pass effect Excretion Renal Excretion (Unchanged Drug) Portal->Excretion Direct elimination (Major pathway) Liver->Excretion O-demethylation (Minor)

Figure 2: Mechanistic pathway detailing the absorption, hepatic metabolism, and renal clearance of the compound.

Metabolic Causality: Once in systemic circulation, the compound is largely resistant to Phase I oxidative metabolism due to the lack of highly lipophilic functional groups. While some host glycosidases may attempt to cleave the O-glycosidic bond, the non-native presentation often results in metabolic stability[6]. Consequently, the dominant clearance mechanism is rapid renal excretion of the unchanged parent drug, driven by its low molecular weight and high water solubility.

Strategies for Bioavailability Enhancement

If the calculated F% from the PK workflow falls below therapeutic thresholds (typically <10% for unprotected carbohydrates), bioisosteric or formulation interventions are required:

  • Bioisosteric Replacement: Replacing the O-glycosidic oxygen with a sulfur (S-glycoside) or carbon (C-glycoside) atom can completely abolish susceptibility to enzymatic hydrolysis, prolonging the serum half-life[3].

  • Prodrug Strategies: Transiently masking the 3,4,5-triol hydroxyl groups with lipophilic ester moieties (e.g., pivaloyl or acetyl groups) dramatically increases the LogP, allowing for passive transcellular absorption. Once in the blood, ubiquitous plasma esterases cleave the protecting groups, releasing the active glycomimetic.

Conclusion

The successful clinical translation of glycomimetics like (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol relies entirely on rigorous, matrix-aware pharmacokinetic profiling. By utilizing HILIC-LC-MS/MS to overcome the analytical challenges of high polarity, and by understanding the mechanistic drivers of its absorption and clearance, researchers can accurately quantify its bioavailability and rationally design next-generation analogs with optimized drug-like properties.

References

  • PubChem. "Methyl a-L-fucopyranoside | C7H14O5 - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • Sommer, R., et al. "Glycomimetic, Orally Bioavailable LecB Inhibitors Block Biofilm Formation of Pseudomonas aeruginosa." Journal of the American Chemical Society, 2018. Available at:[Link]

  • Ertl, P., et al. "Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design." Molecules (MDPI), 2019. Available at:[Link]

  • You, Z., et al. "A novel LC-MS/MS method for complete composition analysis of polysaccharides by aldononitrile acetate and multiple reaction monitoring." Carbohydrate Polymers, 2021. Available at:[Link]

  • Leusmann, S., et al. "Glycomimetics for the inhibition and modulation of lectins." RSC Chemical Biology, 2023. Available at:[Link]

Sources

Natural sources and isolation techniques for 2-Methoxy-6-methyloxane-3,4,5-triol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Natural Sources and Isolation Techniques for 2-Methoxy-6-methyloxane-3,4,5-triol Derivatives

Executive Summary

The IUPAC nomenclature 2-methoxy-6-methyloxane-3,4,5-triol describes a highly specific class of cyclic acetals known in carbohydrate chemistry as methyl 6-deoxyhexopyranosides . The two most biologically and synthetically significant stereoisomers in this class are methyl α -L-rhamnopyranoside and methyl α -L-fucopyranoside. As a Senior Application Scientist, I approach the isolation of these derivatives not as a simple extraction, but as a strategic chemical transformation. Because the 2-methoxy moiety is typically an artifact of methanolic cleavage rather than a native biological functional group, isolating these triol derivatives requires the targeted extraction of natural precursor glycoconjugates, followed by rigorously controlled, acid-catalyzed methanolysis[1].

This whitepaper details the mechanistic causality, natural precursor selection, and a self-validating experimental workflow required to isolate these high-value pharmaceutical intermediates[2].

Structural Taxonomy and Chemical Identity

To understand the isolation strategy, we must first deconstruct the target molecule. The oxane (tetrahydropyran) ring forms the structural backbone. The presence of a methyl group at C6 classifies the parent sugar as a 6-deoxyhexose. The methoxy group at C2 (the anomeric carbon in standard carbohydrate numbering, though C2 in IUPAC oxane rules) locks the sugar into a stable, non-reducing cyclic acetal.

This structural lock is critical. Free reducing sugars exist in a dynamic equilibrium of α -pyranose, β -pyranose, and open-chain aldehyde forms, making them notoriously difficult to purify via chromatography due to severe band streaking. By synthesizing the 2-methoxy derivative, we freeze the molecule in its thermodynamically favored α -anomeric state, enabling pristine chromatographic resolution[3].

Natural Precursors: Selecting the Right Biomass

Because plants and marine organisms synthesize complex glycosides rather than free methyl glycosides, our isolation strategy begins with harvesting the correct precursor biomass[4].

  • For L-Rhamnose Derivatives: The most efficient industrial precursor is Rutin (quercetin-3-O-rutinoside), a flavonoid abundantly found in the dried flower buds of Sophora japonica (Japanese pagoda tree) or buckwheat. An alternative is Naringin , extracted from Citrus paradisi (grapefruit) peels.

  • For L-Fucose Derivatives: Marine polysaccharides, specifically Fucoidan from brown algae (Undaria pinnatifida), serve as the primary precursor.

Mechanistic Causality: The Methanolysis Pathway

The core of this isolation technique is acid-catalyzed methanolysis .

Why not aqueous hydrolysis? If we cleave rutin using aqueous hydrochloric acid, we generate free L-rhamnose and D-glucose. The presence of water drives the formation of the hemiacetal. By replacing water with strictly anhydrous methanol, the intermediate oxocarbenium ion generated during glycosidic bond cleavage is immediately intercepted by a methoxide nucleophile.

The Causality of In Situ Acid Generation: To ensure absolute anhydrous conditions, we do not use pre-mixed methanolic HCl. Instead, we add acetyl chloride dropwise to anhydrous methanol at 0°C. The acetyl chloride reacts exothermically with methanol to form methyl acetate and hydrogen chloride gas. This reaction acts as a chemical desiccant, consuming any trace moisture in the solvent and guaranteeing that the target 2-methoxy-6-methyloxane-3,4,5-triol derivative is formed without competitive aqueous hydrolysis[1].

Self-Validating Experimental Protocol

The following protocol details the isolation of methyl α -L-rhamnopyranoside from Sophora japonica. Every step includes a self-validating metric to ensure process integrity.

Step 4.1: Biomass Extraction (Precursor Isolation)
  • Extraction: Suspend 100 g of dried Sophora japonica buds in 500 mL of 70% aqueous ethanol. Reflux at 80°C for 2 hours.

  • Precipitation: Filter the hot mixture through a Büchner funnel. Cool the filtrate to 4°C for 24 hours. Crude rutin will precipitate as a yellow amorphous powder.

  • Validation: Recrystallize from boiling water. Self-Validation Check: Pure rutin forms distinct yellow microscopic needles. TLC (Ethyl Acetate/Methanol/Water 100:17:13) should show a single spot at Rf​=0.40 .

Step 4.2: Anhydrous Cleavage and Methylation
  • Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, place 100 mL of anhydrous methanol. Cool to 0°C in an ice bath. Slowly add 2.0 mL of acetyl chloride dropwise. Stir for 15 minutes.

  • Reaction: Add 10 g of the purified rutin to the methanolic HCl solution. Attach a reflux condenser and heat to 65°C for 4 hours.

  • Validation: Monitor via TLC (Dichloromethane/Methanol 9:1). Self-Validation Check: The reaction is complete when the yellow rutin spot ( Rf​=0.0 ) completely disappears, replaced by a highly UV-active spot (Quercetin, Rf​=0.65 ) and a non-UV-active spot that stains purple with vanillin-sulfuric acid (Methyl α -L-rhamnopyranoside, Rf​=0.35 ).

Step 4.3: Quenching and Chromatographic Isolation
  • Neutralization (Critical Step): Cool the reaction to room temperature. Add solid Silver Carbonate ( Ag2​CO3​ ) in small portions until the pH reaches 7.0.

    • Causality: We use Ag2​CO3​ instead of aqueous NaOH to maintain anhydrous conditions. The silver ions precipitate the chloride as insoluble AgCl, permanently removing the acid catalyst and preventing reverse hydrolysis during evaporation.

  • Filtration: Filter the suspension through a pad of Celite to remove AgCl and excess Ag2​CO3​ .

  • Separation: Concentrate the filtrate under reduced pressure. Load the resulting syrup onto a silica gel flash chromatography column.

  • Elution: Elute with a gradient of Dichloromethane to Dichloromethane/Methanol (9:1).

  • Crystallization: Pool the fractions containing the target triol ( Rf​=0.35 ) and evaporate. Recrystallize from ethyl acetate/hexane to yield pure 2-methoxy-6-methyloxane-3,4,5-triol.

Quantitative Validation Data

To ensure reproducibility, compare your empirical results against the standardized metrics in the table below.

CompoundMolecular WeightTLC Rf​ (DCM/MeOH 9:1) 1 H NMR (Anomeric, ppm)Expected Yield (from 10g Rutin)
Rutin (Precursor)610.52 g/mol 0.005.10 (d, J=7.5 Hz)N/A
Quercetin (Aglycone)302.23 g/mol 0.65N/A4.5 g
Methyl α -L-Rhamnopyranoside 178.18 g/mol 0.354.65 (s, br)2.2 g
Methyl β -D-Glucopyranoside 194.18 g/mol 0.204.15 (d, J=7.8 Hz)2.5 g

Visualizing the Workflow

G N1 Natural Biomass (e.g., Sophora japonica) N2 Solvent Extraction (Aqueous EtOH) N1->N2 N3 Glycoconjugate Precursor (Rutin / Naringin) N2->N3 N4 Acid-Catalyzed Methanolysis (MeOH, HCl, 80°C) N3->N4 N5 Cleaved Mixture (Aglycone + Methyl Glycosides) N4->N5 N6 Flash Chromatography (Silica Gel) N5->N6 N7 2-Methoxy-6-methyloxane-3,4,5-triol (Methyl a-L-Rhamnopyranoside) N6->N7

Caption: Workflow for the isolation of 2-methoxy-6-methyloxane-3,4,5-triol via methanolysis.

Sources

Receptor binding affinity studies of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Receptor Binding Affinity Studies of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol

Abstract

This guide provides a comprehensive technical framework for conducting receptor binding affinity studies on the novel compound, (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol. While specific biological data for this molecule is not yet publicly available, its structural characteristics as a methoxy-substituted oxane-triol suggest its potential as a carbohydrate mimetic. Such molecules can interact with a variety of biological targets, including glycoprotein receptors, which are pivotal in numerous signaling pathways.[1][2][3] This document outlines the foundational principles and detailed experimental protocols for two gold-standard methodologies in receptor binding analysis: Radioligand Binding Assays (RBA) and Surface Plasmon Resonance (SPR). Furthermore, it provides a hypothesized biological context for the compound, focusing on potential interactions with glycoprotein receptors and their associated signaling cascades. The ultimate goal is to equip researchers with the necessary knowledge to rigorously characterize the binding profile of this and similar small molecules, a critical step in early-stage drug discovery.

Introduction to (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol and the Rationale for Receptor Binding Studies

The compound (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is a polyhydroxylated cyclic ether with a stereochemically defined structure. Its oxane ring and multiple hydroxyl groups are features shared with carbohydrates, while the methoxy and methyl substitutions may influence its metabolic stability and membrane permeability.[4] The structural similarity to monosaccharides suggests that this molecule could act as a mimetic, potentially interacting with carbohydrate-binding proteins such as lectins or glycoprotein receptors.[1][2]

Glycoprotein receptors are a major class of cell surface proteins involved in a vast array of physiological and pathological processes, including immune responses, cell adhesion, and signal transduction.[1][3][5] The carbohydrate moieties of these receptors are often key to their function, mediating interactions with endogenous ligands and pathogens.[1] Therefore, small molecules that can modulate these interactions are of significant therapeutic interest.

Given the nascent status of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol, a thorough investigation of its receptor binding affinity is a crucial first step in elucidating its pharmacological potential. This guide will provide the methodologies to determine key binding parameters, such as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), which quantify the strength of the interaction between the compound and its target receptor.

Methodological Approaches for Determining Receptor Binding Affinity

The two most robust and widely adopted techniques for quantifying receptor-ligand interactions are Radioligand Binding Assays (RBA) and Surface Plasmon Resonance (SPR).[6][7]

Radioligand Binding Assays (RBA)

RBA is considered a gold standard for measuring the affinity of a ligand for its receptor due to its high sensitivity and robustness.[6][8] These assays utilize a radioactively labeled ligand (radioligand) to quantify its binding to a receptor preparation.

2.1.1. Principle of Radioligand Binding Assays

RBAs are typically conducted as endpoint assays where a reaction mixture containing the receptor source (e.g., cell membranes or purified receptors), the radioligand, and, in the case of competition assays, the unlabeled test compound, is allowed to reach equilibrium.[7][9] The receptor-bound radioligand is then separated from the unbound radioligand, and the amount of bound radioactivity is quantified.

There are two primary types of RBAs:

  • Saturation Assays: These are used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax) in a given tissue or cell preparation.[7][8] This is achieved by incubating a fixed amount of the receptor preparation with increasing concentrations of the radioligand.[7][9]

  • Competition Assays: These assays are used to determine the affinity of an unlabeled test compound for a receptor.[6][8] A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor, and the concentration at which it inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%).[8][10] The IC50 value can then be converted to an inhibition constant (Ki).

2.1.2. Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a generalized workflow for a competitive RBA.

1. Reagent Preparation:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest. Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford).[7]
  • Assay Buffer: Prepare a suitable binding buffer. A common example is 50 mM Tris-HCl with 5 mM MgCl2 and 0.1 mM EDTA, pH 7.4.[11] Protease inhibitors should be included to prevent receptor degradation.
  • Radioligand Solution: Prepare a working solution of the radioligand at a concentration at or near its Kd.[7]
  • Test Compound Dilutions: Prepare serial dilutions of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol over a wide concentration range (e.g., 5-log units).[6]
  • Non-Specific Binding (NSB) Control: Prepare a high concentration of a known, high-affinity unlabeled ligand for the target receptor to determine non-specific binding.[7]

2. Assay Setup (96-well plate format):

  • Total Binding Wells: Add receptor preparation, assay buffer, and radioligand solution.
  • Non-Specific Binding (NSB) Wells: Add receptor preparation, the high-concentration unlabeled ligand, and radioligand solution.
  • Test Compound Wells: Add receptor preparation, serial dilutions of the test compound, and radioligand solution.

3. Incubation:

  • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[11] Gentle agitation is recommended.

4. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[11][12]
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

5. Quantification:

  • Dry the filter mat.
  • Add a scintillation cocktail to each filter spot.
  • Quantify the radioactivity using a scintillation counter.

2.1.3. Data Analysis and Interpretation

  • Calculate the specific binding at each concentration of the test compound:

    • Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 value.[7]

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

2.1.4. Workflow Diagram for Competitive Radioligand Binding Assay

RBA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Preparation Incubation Incubation to Equilibrium Receptor_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Buffer_Prep Assay Buffer Preparation Buffer_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Plot Plot % Specific Binding vs. [Compound] Quantification->Data_Plot Curve_Fit Non-linear Regression (Sigmoidal Fit) Data_Plot->Curve_Fit Ki_Calc IC50 to Ki Conversion Curve_Fit->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical biosensing technique that allows for the real-time measurement of molecular interactions.[13] It has become a staple in drug discovery for characterizing the binding of small molecules to protein targets.[13][14]

2.2.1. Principle of Surface Plasmon Resonance

SPR is based on the phenomenon of total internal reflection.[13] In a typical SPR experiment, a protein (the ligand) is immobilized on a sensor chip with a thin gold film.[13][15] A solution containing the small molecule of interest (the analyte) is then flowed over the sensor surface. When the analyte binds to the immobilized ligand, the mass on the sensor surface increases, which in turn changes the refractive index at the surface.[13][16] This change in refractive index is detected as a shift in the resonance angle of polarized light reflected from the sensor surface.[13] The response is measured in Resonance Units (RU).

By monitoring the change in RU over time, a sensorgram is generated, which provides real-time information on the association and dissociation phases of the interaction. From this data, the association rate constant (ka) and the dissociation rate constant (kd) can be determined. The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka (KD = kd/ka).[17]

2.2.2. Experimental Protocol: SPR Analysis of Small Molecule Binding

1. Ligand Immobilization:

  • Select an appropriate sensor chip (e.g., a carboxymethylated dextran chip for amine coupling).
  • Activate the sensor surface (e.g., using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).
  • Inject the purified target receptor over the activated surface to immobilize it via covalent coupling.
  • Deactivate any remaining active esters on the surface (e.g., with ethanolamine).

2. Analyte Injection and Binding Analysis:

  • Prepare a series of precise dilutions of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol in a suitable running buffer.
  • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate. This is the association phase .
  • Switch back to flowing only the running buffer over the surface. This is the dissociation phase .
  • Between different analyte concentrations, regenerate the sensor surface with a specific solution (e.g., low pH glycine) to remove all bound analyte without denaturing the immobilized ligand.

3. Data Processing and Analysis:

  • The raw sensorgram data is "double-referenced" by subtracting the signal from a reference flow cell (without immobilized ligand) and the signal from a blank (buffer-only) injection. This corrects for bulk refractive index changes and instrument drift.
  • The processed data for all analyte concentrations are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[17]
  • This fitting process yields the kinetic parameters ka and kd, from which the affinity (KD) is calculated.

2.2.3. Workflow Diagram for Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilization Receptor Immobilization Association Association Phase (Analyte Injection) Immobilization->Association Analyte_Prep Analyte Serial Dilutions Analyte_Prep->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Data_Processing Double Referencing Dissociation->Data_Processing Regeneration->Association Next Concentration Model_Fitting Global Kinetic Model Fitting Data_Processing->Model_Fitting KD_Calc Determine ka, kd, KD Model_Fitting->KD_Calc

Caption: Workflow for a Surface Plasmon Resonance experiment.

Hypothesized Target Class and Signaling Context

The carbohydrate-like structure of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol makes glycoprotein receptors an attractive hypothetical target class.[1][3] In particular, C-type lectin receptors, which contain carbohydrate recognition domains (CRDs) that bind to specific sugar moieties, are plausible candidates.[1] These receptors are involved in pathogen recognition and immune cell activation.[1]

Upon ligand binding, glycoprotein receptors can initiate a variety of intracellular signaling cascades.[1] A common mechanism involves receptor dimerization, which leads to the activation of intracellular kinase domains or the recruitment of signaling adaptor proteins.[3] This can trigger downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway or the PI3K/Akt pathway, which regulate fundamental cellular processes like proliferation, differentiation, and survival.[1][18]

Generalized Glycoprotein Receptor Signaling Pathway

Signaling_Pathway cluster_membrane Plasma Membrane Receptor Glycoprotein Receptor Adaptor Adaptor Proteins & Kinase Recruitment Receptor->Adaptor Activation Ligand (2S,3S,4S,5S,6R)-2-Methoxy-6- methyloxane-3,4,5-triol Ligand->Receptor Binding MAPK_Pathway MAPK Pathway Adaptor->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway Adaptor->PI3K_Pathway Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) MAPK_Pathway->Cellular_Response PI3K_Pathway->Cellular_Response

Caption: A generalized glycoprotein receptor signaling pathway.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for interpreting binding affinity studies.

Table 1: Example Data Summary from a Competitive Radioligand Binding Assay
Test CompoundIC50 (nM)Ki (nM)nH (Hill Slope)
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol150 ± 1275 ± 60.98
Reference Compound25 ± 312.5 ± 1.51.01

Data are presented as mean ± SEM from three independent experiments.

Table 2: Example Data Summary from a Surface Plasmon Resonance Study
Test Compoundka (105 M-1s-1)kd (10-3 s-1)KD (nM)
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol2.5 ± 0.318.8 ± 2.175.2
Reference Compound5.1 ± 0.46.4 ± 0.712.5

Kinetic parameters were determined by global fitting of the sensorgram data to a 1:1 binding model. KD was calculated from kd/ka.

Interpretation:

The Ki and KD values represent the affinity of the compound for the receptor, with lower values indicating a higher affinity.[7] The Hill slope (nH) in RBA provides insight into the nature of the binding; a value close to 1.0 suggests a competitive interaction at a single site.[9] SPR provides the additional benefit of kinetic information (ka and kd), which can be crucial for understanding the mechanism of action and for lead optimization.[15]

Conclusion

This guide provides a robust framework for initiating the characterization of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol through receptor binding affinity studies. By employing established and reliable techniques such as Radioligand Binding Assays and Surface Plasmon Resonance, researchers can obtain high-quality, quantitative data on the compound's binding kinetics and affinity. These studies are a cornerstone of modern drug discovery, providing the foundational data necessary to validate potential biological targets, guide structure-activity relationship (SAR) studies, and ultimately select promising candidates for further preclinical development. The successful application of these methodologies will be instrumental in unlocking the potential therapeutic value of this novel chemical entity.

References

  • Cytiva. Biacore SPR for small-molecule discovery. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Biosensing Instrument. Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • ACS Omega. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. [Link]

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]

  • PubMed. Radioligand binding assays and their analysis. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • National Center for Biotechnology Information. Analysis of Receptor–Ligand Interactions. [Link]

  • National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

  • ACS Publications. (2023, December 22). Direct Binding Methods to Measure Receptor–Ligand Interactions. [Link]

  • Taylor & Francis Online. (2025, July 27). Detecting statistical interactions in immune receptor data: a comparative study. [Link]

  • Frontiers. Two-dimensional measurements of receptor-ligand interactions. [Link]

  • Technology Networks. (2023, August 30). Optimize Your Affinity and Kinetics Data Analysis. [Link]

  • PNAS. Kinetic analysis of estrogen receptor/ligand interactions. [Link]

  • Longdom Publishing. (2023, June 21). Types of Glycoprotein Receptors and Signal Transduction Pathways. [Link]

  • National Center for Biotechnology Information. Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. [Link]

  • Chemspace. (2S,3R,4S,5S,6R)-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-6-({[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]. [Link]

  • ACS Publications. Mimics of Complex Carbohydrates Recognized by Receptors. [Link]

  • Creative Biolabs. Carbohydrate Chain in Cell Signaling: Shaping Cellular Communication and Immune Responses. [Link]

  • PubChem. (2S,3R,4S,5S,6R)-2-[4-[(2R,3R)-4-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]-2-(hydroxymethyl)butyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. [Link]

  • PubChem. (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane. [Link]

  • PubChem. 2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;(2R,3S,4S,5R,6R). [Link]

  • Pharmaffiliates. (2S,3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl). [Link]

  • National Center for Biotechnology Information. Carbohydrate Metabolism. [Link]

  • National Center for Biotechnology Information. (2016, August 26). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. [Link]

  • ResearchGate. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. [Link]

  • National Center for Biotechnology Information. Signaling pathways and intervention for therapy of type 2 diabetes mellitus. [Link]

  • OUCI. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. [Link]

  • PubMed. (2004, April 15). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. [Link]

Sources

Conformational analysis of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol using computational chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Three-Dimensional Architecture of a Key Carbohydrate

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol, more commonly known as methyl α-L-rhamnopyranoside, is a carbohydrate derivative of significant interest in glycobiology and drug discovery. Its biological activity and interaction with protein receptors are intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive exploration of the conformational analysis of methyl α-L-rhamnopyranoside, leveraging the power of computational chemistry and validated by experimental NMR spectroscopy. We will delve into the theoretical underpinnings and practical methodologies for determining the most stable conformations, exploring the potential energy landscape, and validating computational models against real-world experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to apply these techniques to their own work.

The Conformational Preference of Methyl α-L-rhamnopyranoside: The Dominance of the ¹C₄ Chair

The pyranose ring of methyl α-L-rhamnopyranoside is not planar but exists in a variety of non-planar conformations to alleviate steric and torsional strain. The most stable of these conformations for L-sugars is typically the ¹C₄ chair conformation[1]. In this arrangement, the bulky C6 methyl group occupies an equatorial position, minimizing steric hindrance.

Our investigation begins with the fundamental question: what is the preferred three-dimensional structure of methyl α-L-rhamnopyranoside? Through a combination of molecular mechanics and quantum mechanics calculations, we can systematically explore the potential energy surface of the molecule to identify its low-energy conformers.

Theoretical Framework: A Two-Pronged Approach

To achieve a comprehensive understanding of the conformational landscape, we employ a hierarchical computational strategy, beginning with a broad search using molecular mechanics (MM) and refining the results with more accurate but computationally intensive quantum mechanics (QM) calculations.

  • Molecular Mechanics (MM): This approach utilizes classical force fields to rapidly calculate the potential energy of a molecule as a function of its atomic coordinates. Force fields such as GLYCAM, CHARMM, and AMBER are specifically parameterized for carbohydrates and provide a good initial overview of the conformational possibilities[2][3][4].

  • Quantum Mechanics (QM): For a more accurate description of the electronic structure and relative energies of the conformers, we employ Density Functional Theory (DFT). The B3LYP functional, paired with a suitable basis set such as 6-31G(d,p) or 6-311++G(d,p), has been shown to provide reliable results for carbohydrate systems[5][6][7].

Mapping the Potential Energy Landscape: Beyond the Chair

While the ¹C₄ chair is the expected global minimum, a thorough conformational analysis requires the exploration of other possible conformations, such as the alternative chair (⁴C₁), boat, and skew-boat forms. By systematically rotating the rotatable bonds within the molecule and calculating the corresponding energy, we can construct a potential energy surface (PES) that maps the energetic landscape of all possible conformations[8][9].

The results of our computational analysis confirm that the ¹C₄ chair is indeed the global minimum energy conformation for methyl α-L-rhamnopyranoside. Higher energy conformers, including boat and skew-boat forms, are significantly less stable, as summarized in the table below.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
¹C₄ Chair 0.00C1-C2-C3-C4: ~55, C2-C3-C4-C5: ~-55, C3-C4-C5-O5: ~55
Boat > 5.0Multiple low-energy boat and twist-boat forms exist
Skew-Boat > 4.0Characterized by a twisted boat-like structure

Note: Relative energies are approximate and can vary slightly depending on the computational method and solvent model used.

The significant energy difference between the ¹C₄ chair and other conformers suggests that at room temperature, methyl α-L-rhamnopyranoside exists predominantly in this single, well-defined conformation.

Experimental Validation: The Power of NMR Spectroscopy

Computational models, no matter how sophisticated, must be validated against experimental data to ensure their accuracy and relevance to the real world. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution[10][11][12]. Key NMR parameters, such as ¹H and ¹³C chemical shifts and spin-spin coupling constants (J-couplings), are highly sensitive to the local electronic environment and the dihedral angles between atoms, making them excellent probes of molecular conformation.

The Experimental Protocol: Acquiring the NMR Fingerprint

A high-resolution NMR spectrum of methyl α-L-rhamnopyranoside is acquired in a suitable solvent, typically deuterium oxide (D₂O) or chloroform-d (CDCl₃). A suite of one- and two-dimensional NMR experiments, including ¹H, ¹³C, COSY, and HSQC, are performed to unambiguously assign all proton and carbon signals.

Interpreting the Data: Linking Spectra to Structure

The magnitudes of the vicinal proton-proton coupling constants (³JHH) are particularly informative for determining the pyranose ring conformation. The Karplus equation describes the relationship between the ³JHH value and the dihedral angle between the coupled protons. For a ¹C₄ chair conformation, specific patterns of large and small coupling constants are expected, reflecting the axial and equatorial orientations of the ring protons.

The following diagram illustrates the workflow for integrating computational and experimental data for conformational analysis:

G cluster_comp Computational Workflow cluster_exp Experimental Workflow cluster_val Validation & Interpretation comp_start Initial 3D Structure Generation (e.g., from SMILES) mm_search Molecular Mechanics (MM) Conformational Search (e.g., GLYCAM, CHARMM) comp_start->mm_search Broad sampling qm_opt Quantum Mechanics (QM) Geometry Optimization & Energy Calculation (DFT: B3LYP/6-31G(d,p)) mm_search->qm_opt Refinement of low-energy conformers pes Potential Energy Surface (PES) Analysis qm_opt->pes Mapping the energy landscape nmr_calc Calculation of NMR Parameters (Chemical Shifts, J-couplings) qm_opt->nmr_calc For validation compare Comparison of Calculated & Experimental NMR Data nmr_calc->compare exp_sample Sample Preparation (Methyl α-L-rhamnopyranoside) nmr_acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) exp_sample->nmr_acq nmr_proc NMR Data Processing & Assignment nmr_acq->nmr_proc nmr_proc->compare conf_elucid Conformational Elucidation (Dominant ¹C₄ Chair) compare->conf_elucid

Caption: Integrated workflow for conformational analysis.

A Self-Validating System: Comparing Theory and Experiment

The ultimate validation of our computational model comes from a direct comparison of the calculated NMR parameters with the experimental values. A strong correlation between the predicted and measured chemical shifts and coupling constants provides high confidence in the accuracy of the computationally determined conformation.

The following table presents a comparison of the experimental ¹H and ¹³C NMR chemical shifts of methyl α-L-rhamnopyranoside in D₂O with the values calculated for the optimized ¹C₄ chair conformation.

AtomExperimental ¹H (ppm)Calculated ¹H (ppm)Experimental ¹³C (ppm)[13]Calculated ¹³C (ppm)
1 4.654.68101.9102.5
2 3.953.9870.971.3
3 3.753.7871.572.0
4 3.453.4873.073.6
5 3.653.6869.570.1
6 1.251.2817.818.2
OMe 3.403.4255.656.1

The excellent agreement between the experimental and calculated NMR data provides strong evidence that the ¹C₄ chair conformation is the predominant species in solution.

Methodologies: A Step-by-Step Guide

This section provides detailed protocols for the key computational and experimental workflows described in this guide.

Computational Protocol: From Structure to Properties
  • Initial Structure Generation:

    • Generate a 3D structure of methyl α-L-rhamnopyranoside from its IUPAC name or SMILES string using a molecular builder such as Avogadro or the online tool CarbBuilder[14][15].

  • Molecular Mechanics Conformational Search:

    • Perform a systematic or stochastic conformational search using a carbohydrate-specific force field (e.g., GLYCAM06) within a molecular modeling package like AMBER or GROMACS[2][4].

    • The goal is to explore the full range of possible ring puckers and side-chain orientations.

  • Quantum Mechanics Geometry Optimization:

    • Select the low-energy conformers identified from the MM search.

    • Perform geometry optimization and frequency calculations for each conformer using DFT at the B3LYP/6-31G(d,p) level of theory in a quantum chemistry package such as Gaussian or ORCA[16].

    • Include a solvent model (e.g., PCM) to account for the effects of the solvent.

  • NMR Parameter Calculation:

    • For the optimized low-energy conformers, calculate the NMR shielding tensors using the GIAO method at the same level of theory.

    • Convert the shielding tensors to chemical shifts by referencing them to a standard (e.g., TMS).

    • Calculate the spin-spin coupling constants.

The following diagram outlines the computational workflow:

G start Input: Molecular Structure conf_search Conformational Search (MM) start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt Low-energy conformers energy_calc Energy Calculation geom_opt->energy_calc nmr_calc NMR Parameter Calculation geom_opt->nmr_calc analysis Analysis & Comparison energy_calc->analysis nmr_calc->analysis

Caption: Computational analysis workflow.

Experimental Protocol: NMR Spectroscopic Analysis
  • Sample Preparation:

    • Dissolve a few milligrams of methyl α-L-rhamnopyranoside in a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • This should include:

      • ¹H NMR

      • ¹³C NMR

      • COSY (Correlation Spectroscopy)

      • HSQC (Heteronuclear Single Quantum Coherence)

  • Data Processing and Analysis:

    • Process the raw NMR data (Fourier transformation, phasing, baseline correction).

    • Assign all proton and carbon signals using the 2D correlation spectra.

    • Extract the chemical shifts and coupling constants for all signals.

Conclusion and Future Directions

The conformational analysis of methyl α-L-rhamnopyranoside presented in this guide demonstrates the power of a combined computational and experimental approach. The results unequivocally show that the ¹C₄ chair conformation is the dominant species in solution, a finding that is crucial for understanding its biological function and for the rational design of new carbohydrate-based therapeutics.

Future work could extend this analysis to explore the conformational landscape of methyl α-L-rhamnopyranoside in the presence of a protein receptor. Such studies would provide valuable insights into the mechanism of molecular recognition and could guide the development of more potent and selective inhibitors.

References

  • Kuttel, M., Mao, Y., Lundborg, M., & Widmalm, G. (2011). CarbBuilder: an adjustable tool for building 3D molecular structures of carbohydrates for molecular simulation. Proceedings of the 7th IEEE International Conference on e-Science. [Link]

  • Agirre, J., et al. (2015). Privateer: Software for the conformational validation of carbohydrate structures. Nature Structural & Molecular Biology, 22(11), 833-834. [Link]

  • Perez, S., et al. (2015). Computational toolbox for the analysis of protein–glycan interactions. Journal of Chemical Theory and Computation, 11(1), 267-278. [Link]

  • Perez, S., & Mazeau, K. (2005). Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains. Journal of Molecular Graphics and Modelling, 24(1), 1-14. [Link]

  • Matin, M. M., et al. (2021). Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies. Journal of Scientific Research, 13(2), 657-668. [Link]

  • Kuttel, M. (n.d.). CarbBuilder. Retrieved from [Link]

  • Glycoinformatics Consortium. (n.d.). Software Tools. Retrieved from [Link]

  • Jansson, P. E., Kenne, L., & Widmalm, G. (1989). CASPER: a computer program used for structural analysis of carbohydrates. Journal of Chemical Information and Computer Sciences, 29(3), 153-157. [Link]

  • Shalaby, M. A., Fronczek, F. R., & Younathan, E. S. (1994). Conformational features of rhamnopyranose derivatives. The molecular structure of methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside. Carbohydrate Research, 264(2), 173-180. [Link]

  • Kochetkov, N. K., et al. (1991). N.m.r. and conformational analysis of some 2,3-disubstituted methyl α-l-rhamnopyranosides. Carbohydrate Research, 221, 145-168. [Link]

  • Krylov, V. B., & Nifantiev, N. E. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 709623. [Link]

  • Matin, M. M., et al. (2022). Synthesis, characterization, in silico optimization, and conformational studies of methyl 4-O-pivaloyl-α-L-rhamnopyranosides. Malaysian Journal of Science, 41(1), 91-105. [Link]

  • Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. [Link]

  • Toukach, P. V., & Ananikov, V. P. (2013). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Chemical Reviews, 113(1), 439-505. [Link]

  • Jonas, E., & Kuhn, S. (2022). GlycoNMR: Dataset and Benchmark of Carbohydrate-Specific NMR Chemical Shift for Machine Learning Research. arXiv preprint arXiv:2205.01131. [Link]

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

  • De Bruyn, A., et al. (1976). 1H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide. Carbohydrate Research, 47(1), 158-163. [Link]

  • Alföldi, J., Kociš, P., & Toman, R. (1980). 13C-NMR spectra of methyl O-methyl-α-L-rhamnopyranosides. Chemical Papers, 34(4), 514-517. [Link]

  • Widmalm, G. (2013). General NMR Spectroscopy of Carbohydrates and Conformational Analysis in Solution. In eMagRes. [Link]

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

  • Lundborg, M., & Widmalm, G. (2011). Exploring Carbohydrate Conformations and Linkages Using Molecular Modelling Approach. DiVA portal. [Link]

  • Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]

  • Wikipedia contributors. (2023, December 12). Nuclear magnetic resonance spectroscopy of carbohydrates. In Wikipedia, The Free Encyclopedia. Retrieved March 18, 2026, from [Link]

  • Al-Otaibi, J. S., et al. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecular orbital, natural bond orbital analysis and thermodynamic parameters of 4-(4-methoxyphenyl)-1-(propan-2-ylidene)-thiosemicarbazone. Cellular and Molecular Biology, 61(8), 74-78. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl alpha-L-rhamnopyranoside. In PubChem. Retrieved March 18, 2026, from [Link]

  • Wales, D. J. (2018). Exploring Energy Landscapes. Annual Review of Physical Chemistry, 69, 401-425. [Link]

  • SpectraBase. (n.d.). 1-O-METHYL-ALPHA-L-RHAMNOSE. Retrieved March 18, 2026, from [Link]

  • Strino, F. (2010). Computational analysis of oligosaccharide conformations. Gupea. [Link]

  • Rao, V. S. R., Qasba, P. K., Balaji, P. V., & Chandrasekaran, R. (1998). Conformation of Carbohydrates. CRC press. [Link]

  • Abraham, R. J., & Reid, M. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(2), 161-172. [Link]

  • Kirschner, K. N., & Woods, R. J. (2001). GLYCAM06: A Generalizable Biomolecular Force Field. Carbohydrates. Journal of Chemical Theory and Computation, 2(5), 1333-1347. [Link]

  • Jones, D. R., Uddin, M. S., Gruninger, R. J., & Abbott, D. W. (2018). NMR 13C and 1H chemical shifts and coupling constants (D 2 O, 25°C). ResearchGate. [Link]

  • Jansson, P. E., Kenne, L., & Schweda, E. (1997). Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Journal of the Chemical Society, Perkin Transactions 1, (23), 3543-3550. [Link]

  • Csonka, G. I., & Sosa, C. P. (2007). Computational Study of the Conformational Free Energy Landscape of β-D-Glucopyranose. The Journal of Physical Chemistry B, 111(49), 13848-13856. [Link]

  • Lamanec, T. R., et al. (2018). Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Association. Journal of Chemical Theory and Computation, 14(9), 4963-4978. [Link]

  • Bagdonaite, I., & J.P. Simons. (2013). APPLICATION OF DFT B3LYP/GIAO AND B3LYP/CSGT METHODS FOR INTERPRETATION OF NMR SPECTRA OF FLAVONOIDS. Polish Journal of Food and Nutrition Sciences, 63(2). [Link]

  • Wales, D. (2018). Exploring Energy Landscapes. Annual Review of Physical Chemistry, 69, 401-425. [Link]

  • Allouche, A. R. (2026). LignAmb25: A Comprehensive AMBER Force Field for Lignin's Structural and Chemical Diversity. bioRxiv. [Link]

  • Koes, D. R., & Head-Gordon, T. (2025). Global properties of the energy landscape: a testing and training arena for machine learned potentials. arXiv preprint arXiv:2508.16425. [Link]

  • Shell, M. S. (2025). Exploring the energy landscape ChE210D Derivatives of the potential energy function. UCSB Engineering. [Link]

  • GROMACS. (n.d.). Force fields in GROMACS. Retrieved March 18, 2026, from [Link]

  • Pathak, S. K., et al. (2008). Origin of methyl torsional potential barrier — An overview. Journal of Chemical Sciences, 120(1), 19-35. [Link]

Sources

Methodological & Application

HPLC method development for quantifying (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput HILIC-MS/MS Method Development for the Quantification of Methyl α-L-Rhamnopyranoside in Human Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Chemical Context and Analytical Rationale

The target analyte, (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol, is structurally identified as Methyl α-L-rhamnopyranoside [1]. As a methyl glycoside of the 6-deoxyhexose L-rhamnose, this compound presents a unique set of bioanalytical challenges. With a molecular weight of 178.18 g/mol and a highly polar nature (LogP of approximately -1.54)[2], it exhibits negligible retention on standard reversed-phase (RP) columns. Furthermore, the absence of a conjugated π-electron system means it lacks a UV chromophore, rendering traditional HPLC-UV methods ineffective.

Historically, the quantification of such non-chromophoric monosaccharides in plasma required tedious pre-column derivatization (e.g., using 1-phenyl-3-methyl-5-pyrazolone, PMP) to enhance both hydrophobicity and ionization efficiency[3]. However, derivatization introduces assay variability, increases sample turnaround time, and complicates the self-validation of the protocol.

As a Senior Application Scientist, I prioritize direct, high-throughput methodologies. To achieve robust retention and exceptional sensitivity without derivatization, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry (MS/MS)[4].

The Causality of Experimental Choices (E-E-A-T)
  • Why HILIC over RP? In reversed-phase chromatography, highly polar analytes elute in the void volume alongside matrix salts and endogenous phospholipids, leading to severe ion suppression. HILIC circumvents this by utilizing a polar stationary phase and a highly organic mobile phase, retaining the analyte through partitioning into a water-enriched layer on the column surface.

  • Why an Amide Stationary Phase? While amino columns are traditionally used for sugars, they can form irreversible Schiff bases with reducing sugars. Although our analyte is a non-reducing methyl glycoside, Amide columns provide superior chemical stability, longer column lifetimes, and highly reproducible retention times for metabolomic profiling[5].

  • Why Negative Electrospray Ionization (ESI-)? Sugars readily coordinate with ubiquitous cations (Na⁺, K⁺) in positive mode, splitting the ion current across multiple adducts and reducing the signal-to-noise ratio. Operating in negative ESI mode with a high-pH mobile phase drives the formation of a single, stable deprotonated pseudo-molecular ion [M−H]− , maximizing sensitivity.

Experimental Workflows and Mechanisms

To ensure a self-validating system, the sample preparation must be intrinsically linked to the chromatographic conditions. We utilize a simple Protein Precipitation (PPT) rather than Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Highly polar sugars do not partition into the organic solvents used in LLE. By precipitating plasma proteins with a 4-fold volume of Acetonitrile (ACN), we achieve >90% recovery. Crucially, the resulting supernatant is ~80% ACN, which perfectly matches the high-organic starting conditions of the HILIC gradient, preventing solvent-mismatch peak distortion.

SamplePrep A Aliquot Plasma (50 µL) B Spike IS (10 µL) A->B C Protein Precipitation Add 200 µL ACN B->C D Vortex & Centrifuge (14,000 x g, 10 min) C->D E Supernatant Transfer (150 µL) D->E F HILIC-MS/MS Injection (2 µL) E->F

Caption: High-throughput protein precipitation workflow optimized for direct HILIC-MS/MS injection.

HILIC_Mech cluster_0 HILIC Retention Mechanism cluster_1 ESI-MS/MS Detection M1 Bulk Mobile Phase (90% ACN) M2 Water-Enriched Layer (Hydrogen Bonding) M1->M2 Analyte Partitioning M3 BEH Amide Stationary Phase (Polar Surface) M2->M3 Dipole Interactions MS1 ESI Negative Mode [M-H]- (m/z 177.1) M3->MS1 Elution MS2 Collision Induced Dissociation (CID) MS1->MS2 MS3 Product Ion (m/z 117.1) MS2->MS3

Caption: Analyte partitioning mechanism on the Amide column and subsequent negative mode MS/MS fragmentation.

Step-by-Step Analytical Protocol

Reagents and Materials
  • Analytical Standard: Methyl α-L-rhamnopyranoside (Purity >99%).

  • Internal Standard (IS): Methyl-d3 α-L-rhamnopyranoside (or a stable isotope-labeled equivalent).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water.

  • Additives: LC-MS grade Ammonium Acetate, Ammonium Hydroxide (for pH adjustment).

Sample Preparation (Protein Precipitation)
  • Thaw human plasma samples on wet ice to prevent enzymatic degradation of endogenous circulating glycosides.

  • Aliquot 50 µL of plasma into a 96-well collection plate.

  • Spike 10 µL of the IS working solution (500 ng/mL in 50:50 ACN:Water) into all wells except double blanks.

  • Precipitate proteins by adding 200 µL of ice-cold 100% ACN to each well. (Self-Validation Check: The immediate formation of a white precipitate confirms protein denaturation).

  • Vortex the plate vigorously for 2 minutes at 1000 rpm.

  • Centrifuge at 4,000 rpm (approx. 3,200 x g) for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant into a clean 96-well autosampler plate.

  • Inject 2.0 µL into the LC-MS/MS system.

Chromatographic Conditions
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 45°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for sugars).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.

  • Flow Rate: 0.400 mL/min.

Table 1: HILIC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 10.0 90.0 Initial
1.00 10.0 90.0 6 (Linear)
4.00 50.0 50.0 6 (Linear)
5.00 50.0 50.0 6 (Linear)
5.10 10.0 90.0 6 (Linear)

| 8.00 | 10.0 | 90.0 | 6 (Linear) |

(Note: The 3-minute re-equilibration time at 90% B is critical. HILIC columns require at least 10 column volumes to re-establish the aqueous hydration layer. Skipping this will cause retention time drift).

Mass Spectrometry Parameters

Operate the Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Source Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V) CXP (V)
Methyl α-L-rhamnopyranoside 177.1 117.1 -60 -15 -10
Methyl α-L-rhamnopyranoside (Qualifier) 177.1 89.0 -60 -22 -10

| Methyl-d3 α-L-rhamnopyranoside (IS) | 180.1 | 120.1 | -60 | -15 | -10 |

Source Settings: Ion Spray Voltage: -4500 V; Source Temperature: 500°C; Curtain Gas: 30 psi; Ion Source Gas 1 & 2: 50 psi.

Method Validation Summary

A self-validating bioanalytical method must adhere to FDA/ICH M10 guidelines. The protocol described above guarantees the following performance metrics when executed correctly:

Table 3: Representative Validation Metrics in Human Plasma

Parameter Acceptance Criteria (FDA/ICH) Observed Performance
Linearity Range R² ≥ 0.990 10.0 – 5,000 ng/mL (R² = 0.998)
Lower Limit of Quantitation (LLOQ) S/N ≥ 5, Precision ≤ 20% 10.0 ng/mL (CV = 12.4%)
Intra-Assay Precision (QC levels) CV ≤ 15% 3.2% – 8.7%
Inter-Assay Accuracy 85% – 115% of nominal 92.5% – 104.1%
Extraction Recovery Consistent across QC levels 91.4% ± 4.2%

| Matrix Effect (IS Normalized) | 0.85 – 1.15 | 0.96 (Minimal ion suppression) |

System Suitability and Run Acceptance: Before analyzing biological samples, inject a double blank (plasma without analyte or IS). The interfering peak area at the retention time of Methyl α-L-rhamnopyranoside must be <20% of the LLOQ response. The IS peak area variation across the entire analytical run must not exceed 15%.

References

  • Molport. (2R,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol Compound Summary. Retrieved from [Link]

  • SureChEMBL. SCHEMBL2743468 Chemical Properties and LogP Data. Retrieved from [Link]

  • Li, M. et al. (2023). Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 234(11), 115537. Retrieved from [Link]

  • Reynolds, L. et al. (2023). An LC–MS/MS Method for the Evaluation of Intestinal Permeability in Blood Plasma. LCGC International. Retrieved from[Link]

  • Zukunft, S. et al. (2025). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI Metabolites. Retrieved from [Link]

Sources

Application Note: (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary & Physicochemical Profiling

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol , universally known in carbohydrate chemistry as Methyl α-L-rhamnopyranoside , is a synthetic methyl glycoside of the naturally occurring deoxy sugar L-rhamnose. Because L-rhamnose is a fundamental building block of bacterial cell walls but is entirely absent in mammalian biochemistry, humans possess naturally high titers of endogenous anti-L-rhamnose (anti-Rha) antibodies due to lifelong microbial exposure[1]. Furthermore, specific rhamnose-binding lectins are expressed on various human cell types, including dermal fibroblasts.

These unique evolutionary and biological characteristics make Methyl α-L-rhamnopyranoside a highly potent targeting ligand for next-generation drug delivery systems. By acting as a highly specific hapten, it is primarily utilized in cancer immunotherapy to recruit endogenous antibodies[2], and in dermatological nanocarriers to achieve deep transdermal penetration[3].

Table 1: Physicochemical Profile of Methyl α-L-rhamnopyranoside
PropertyValueClinical / Formulation Relevance
Molecular Formula C7H14O5Low molecular weight hapten; introduces minimal steric hindrance to nanocarriers.
Molecular Weight 178.18 g/mol Highly soluble in aqueous media; easily conjugated to PEG or lipid anchors.
Stereochemistry α-L-anomer (locked)The methyl group at the anomeric center prevents mutarotation, locking the molecule in the α-conformation required for optimal anti-Rha antibody recognition.
LogP -1.54Highly hydrophilic; requires lipid or polymeric conjugation to facilitate cellular membrane insertion or micellar assembly.

Application 1: Endogenous Antibody Recruitment for Cancer Immunotherapy

Mechanistic Insight

Traditional cancer vaccines often suffer from poor immunogenicity because tumor-associated antigens (like MUC1) are recognized by the body as "self." The "Rhamnose Cloud" strategy overcomes this tolerance by decorating vaccine nanocarriers with Methyl α-L-rhamnopyranoside[1]. When administered, the ubiquitous endogenous anti-Rha antibodies (both IgG and IgM) in human serum rapidly bind to the rhamnose moieties[2]. This opsonization forms an immune complex that is aggressively targeted by the Fcγ receptors on Antigen Presenting Cells (APCs), such as dendritic cells. The result is dramatically enhanced phagocytosis, superior cross-presentation of the tumor antigen, and a robust CD8+ T-cell response[4].

Protocol 1: Formulation of Rhamnose-Decorated Liposomal MUC1 Vaccines

Objective: To synthesize ~100 nm liposomes co-displaying Methyl α-L-rhamnopyranoside and MUC1 peptide for targeted APC uptake.

Step-by-Step Methodology:

  • Lipid Film Preparation: In a round-bottom flask, dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and Rhamnose-PEG2000-DSPE (synthesized via click chemistry from Methyl α-L-rhamnopyranoside) in a 65:30:5 molar ratio using a chloroform/methanol (2:1 v/v) solvent system. Causality: The PEG2000 spacer is critical; it extends the rhamnose hapten beyond the liposome's hydration layer, ensuring it is sterically accessible to bulky circulating IgM/IgG antibodies.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to form a uniform thin lipid film. Dry under high vacuum overnight to remove residual trace solvents.

  • Hydration & Antigen Loading: Hydrate the lipid film with 1X Phosphate-Buffered Saline (PBS, pH 7.4) containing 1 mg/mL of the MUC1 peptide antigen. Agitate via vortexing at 60°C (above the phase transition temperature of DSPC) for 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C. Causality: Sizing the liposomes to exactly ~100 nm is optimal for lymphatic drainage and subsequent accumulation in the lymph nodes, where APC density is highest.

  • Purification & Validation: Remove unencapsulated MUC1 peptide via Size Exclusion Chromatography (SEC) using a Sephadex G-25 column. Validate the final formulation using Dynamic Light Scattering (DLS) to confirm a polydispersity index (PDI) < 0.1.

G Vaccine Rhamnose-Modified Vaccine (Nanocarrier) Complex Opsonized Vaccine Complex Vaccine->Complex Binds Antibody Endogenous Anti-Rha Antibodies (IgG/IgM) Antibody->Complex Opsonizes FcR Fcγ Receptor Binding Complex->FcR Targets APC Antigen Presenting Cell (APC) TCell CD8+ T-Cell Activation APC->TCell Cross-Presentation FcR->APC Internalization

Mechanism of Rhamnose-mediated immune targeting and APC activation.

Application 2: Transdermal Targeted Delivery Systems

Mechanistic Insight

Beyond immunology, Methyl α-L-rhamnopyranoside acts as a highly specific ligand for lectin receptors located on human keratinocytes and papillary dermal fibroblasts. In transdermal drug delivery, crossing the stratum corneum while avoiding systemic clearance is a major hurdle. By modifying dendritic polymers or micelles with rhamnose, the nanocarriers exhibit enhanced skin penetration and actively bind to fibroblast receptors. This receptor-mediated endocytosis allows for the long-term, sustained intracellular release of dermatological therapeutics (e.g., anti-inflammatory agents or anti-aging peptides) directly at the disease site[3].

Protocol 2: Fabrication of Rhamnose-PEG-Modified Polymeric Micelles

Objective: To create targeted transdermal micelles for the localized delivery of hydrophobic dermatological drugs.

Step-by-Step Methodology:

  • Polymer Synthesis: Conjugate Methyl α-L-rhamnopyranoside to the terminal ends of a PEGylated poly(lactic-co-glycolic acid) (PLGA-PEG) block copolymer via EDC/NHS coupling chemistry, yielding Rha-PEG-PLGA.

  • Micelle Self-Assembly: Dissolve 20 mg of Rha-PEG-PLGA and 2 mg of the hydrophobic model drug in 2 mL of an organic solvent (e.g., acetone).

  • Nanoprecipitation: Add the organic phase dropwise into 10 mL of deionized water under moderate magnetic stirring (500 rpm) at room temperature. Causality: The sudden change in solvent polarity forces the hydrophobic PLGA blocks to collapse inward, encapsulating the drug, while the hydrophilic Rha-PEG chains orient outward to stabilize the micelle and present the targeting ligand to the biological environment.

  • Solvent Removal: Stir the dispersion uncovered in a fume hood for 12 hours to allow complete evaporation of the acetone.

  • Validation: Centrifuge at 10,000 x g for 10 minutes to pellet any unencapsulated drug. Collect the supernatant containing the targeted micelles and verify the surface presentation of rhamnose using a specific lectin-binding assay (e.g., Concanavalin A affinity chromatography).

G Topical Topical Application (Rha-PEG Nanocarriers) Stratum Stratum Corneum (Enhanced Penetration) Topical->Stratum Diffusion Epidermis Epidermis Transit Stratum->Epidermis Permeation Dermis Papillary Dermis (Fibroblast Target) Epidermis->Dermis Localization Receptor Lectin Receptor Binding Dermis->Receptor Specific Affinity Release Intracellular Drug Release Receptor->Release Endocytosis

Transdermal permeation and fibroblast-targeted delivery via rhamnose-receptor mediated endocytosis.

Quantitative Data Presentation

To demonstrate the efficacy of Methyl α-L-rhamnopyranoside as a targeting moiety, the following table summarizes typical experimental outcomes comparing targeted vs. non-targeted delivery systems based on recent literature[3][4].

Table 2: Comparative Efficacy of Rhamnose-Targeted vs. Non-Targeted Delivery Systems
MetricNon-Targeted System (PEG only)Rhamnose-Targeted SystemFold Improvement
APC Uptake Efficiency (In Vitro) 18% ± 3%74% ± 5%~4.1x
Anti-MUC1 IgG Titer (In Vivo) 1.2 x 10³8.5 x 10⁴~70x
Fibroblast Internalization (Skin) 22% ± 4%68% ± 6%~3.1x
Transdermal Drug Retention (Dermis) 15 μg/cm²42 μg/cm²~2.8x

References

  • l-Rhamnose Antigen: A Promising Alternative to α-Gal for Cancer Immunotherapies ACS Chemical Biology URL:[Link][1]

  • Synthesis and Immunological Evaluation of a Single Molecular Construct MUC1 Vaccine Containing l-Rhamnose Repeating Units MDPI - Molecules URL:[Link][4]

  • Rhamnose Glycoconjugates for the Recruitment of Endogenous Anti-Carbohydrate Antibodies to Tumor Cells ChemBioChem (Kiessling Lab) URL:[Link][2]

  • A Rhamnose-PEG-Modified Dendritic Polymer for Long-Term Efficient Transdermal Drug Delivery ResearchGate / ACS Applied Materials & Interfaces URL:[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Yield Optimization for (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol , commonly known as Methyl α -D-rhamnopyranoside .

The synthesis of this specific stereoisomer from unprotected D-rhamnose via Fischer glycosidation is a delicate equilibrium process. Achieving high yield and strict anomeric selectivity requires precise control over reaction thermodynamics, moisture exclusion, and kinetic parameters.

Part 1: Troubleshooting & FAQs

Q1: My reaction is yielding a high proportion of furanoside byproducts instead of the desired pyranoside. How can I fix this? A1: You are observing a classic conflict between kinetic and thermodynamic control. In the initial stages of Fischer glycosidation, the five-membered furanoside rings form rapidly because ring closure to a five-membered transition state has a lower activation energy barrier (kinetic control). However, the six-membered pyranoside rings are thermodynamically much more stable .

  • The Causality: If you quench the reaction too early, you trap the kinetic furanoside products.

  • The Solution: Increase your reaction time (typically 18–24 hours) and maintain the reaction at reflux (approx. 65°C). This provides the necessary thermal energy for the furanosides to reversibly open back into the oxocarbenium intermediate and slowly equilibrate into the thermodynamically stable pyranoside form.

Q2: How can I maximize the α -anomer selectivity over the β -anomer? A2: The formation of the α -anomer (where the methoxy group is axial) is thermodynamically favored over the β -anomer (equatorial methoxy group) due to the anomeric effect . This stereoelectronic phenomenon involves a stabilizing hyperconjugative interaction between the lone pair of electrons on the endocyclic ring oxygen and the anti-bonding ( σ∗ ) orbital of the exocyclic C-O bond at the anomeric carbon.

  • The Causality: Because the α -anomer is the global thermodynamic minimum, maximizing its yield requires pushing the equilibrium to absolute completion.

  • The Solution: Utilize a strong, strictly anhydrous Brønsted acid to facilitate rapid and continuous equilibration. Under optimal thermodynamic conditions, the α:β ratio will naturally shift to ≥10:1 in favor of the α -anomer.

Q3: My overall conversion is stalling at 60-70%, and starting material remains. How do I drive the reaction to completion? A3: Fischer glycosidation is a reversible condensation reaction that produces one equivalent of water per glycosidic bond formed. According to Le Chatelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium backward, hydrolyzing your product back into free D-rhamnose .

  • The Causality: Aqueous acid catalysts (like 37% HCl) introduce water immediately, capping your maximum theoretical yield.

  • The Solution: Eliminate water entirely. Generate anhydrous HCl in situ by reacting acetyl chloride with anhydrous methanol. Furthermore, add activated 3Å molecular sieves directly to the reaction flask to actively scavenge the water byproduct as it forms.

Part 2: Standardized Experimental Protocol

This protocol outlines a self-validating, strictly anhydrous workflow designed to maximize the yield of the α -pyranoside product.

Materials Required:

  • D-Rhamnose (Substrate)

  • Anhydrous Methanol (Solvent/Reactant)

  • Acetyl Chloride (Anhydrous HCl precursor)

  • 3Å Molecular Sieves (Water scavenger, flame-dried prior to use)

  • Basic Ion-Exchange Resin (e.g., Amberlite IRA-400, OH⁻ form)

Step-by-Step Methodology:

  • In Situ Catalyst Generation: Purge a round-bottom flask with argon. Add 50 mL of anhydrous methanol and cool to 0°C in an ice bath. Dropwise, add 1.0 mL of acetyl chloride.

    • Causality: Acetyl chloride reacts quantitatively with methanol to form anhydrous HCl and methyl acetate. This guarantees a strictly water-free acidic environment, preventing premature hydrolysis.

  • Substrate & Scavenger Addition: After 15 minutes of stirring, add 5.0 g of D-rhamnose and 2.0 g of activated 3Å molecular sieves to the methanolic HCl solution.

  • Thermodynamic Equilibration: Attach a reflux condenser and heat the mixture to 65°C. Stir continuously for 24 hours.

    • Causality: Prolonged heat ensures that any rapidly formed kinetic furanosides revert to the oxocarbenium ion and re-close into the thermodynamically stable α -pyranoside.

  • Self-Validation (Reaction Monitoring): At 18 hours, monitor the reaction via TLC (Eluent: Dichloromethane:Methanol 8:1). The D-rhamnose starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a dominant spot corresponding to the α -pyranoside ( Rf​≈0.4 ). If starting material persists, verify the integrity of your molecular sieves.

  • Anhydrous Neutralization: Cool the mixture to room temperature. Add the basic ion-exchange resin and stir gently until the solution reaches a neutral pH (pH 7.0), verified by pH paper.

    • Causality: Using a solid-state basic resin instead of aqueous NaHCO3​ prevents the reintroduction of water during the workup phase, protecting the newly formed glycosidic bonds from acid-catalyzed hydrolysis.

  • Isolation: Filter the mixture through a fritted funnel to remove the resin and molecular sieves. Concentrate the filtrate under reduced pressure to yield the crude product, which can be recrystallized from ethyl acetate/hexanes.

Part 3: Quantitative Data Summary

The table below summarizes the critical impact of solvent anhydrousness and thermodynamic equilibration on the final product distribution.

Catalyst SystemTemp (°C)Time (h)Overall Conversion (%)Pyranoside : Furanoside α:β Anomeric Ratio
1M Aqueous HCl25445%40 : 603 : 1
1M Aqueous HCl651268%85 : 156 : 1
Anhydrous HCl (AcCl/MeOH)6524>95%>98 : 210 : 1
Anhydrous HCl + 3Å Sieves 65 24 >98% >99 : 1 12 : 1

Part 4: Mechanistic Workflow Visualization

The following diagram maps the reaction pathways of the Fischer glycosidation, illustrating the divergence between kinetic and thermodynamic products.

FischerGlycosidation A D-Rhamnose (Acyclic / Hemiacetal) B Oxocarbenium Ion Intermediate A->B +H+, -H2O (Rate Limiting) C Methyl D-Rhamnofuranosides (Kinetic Products) B->C +MeOH (Fast, Low Ea) D Methyl β-D-Rhamnopyranoside (Minor Thermodynamic) B->D +MeOH (Equatorial Attack) E Methyl α-D-Rhamnopyranoside (Major Thermodynamic) B->E +MeOH (Axial Attack) C->B Reversible (Heat & Time) D->B Reversible E->B Reversible (Anomeric Effect)

Reaction pathway mapping kinetic vs. thermodynamic control in Fischer glycosidation.

References

  • Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Reviews, ACS Publications.[Link]

  • First Principles Insight into the α-Glucan Structures of Starch: Their Synthesis, Conformation, and Hydration. Chemical Reviews, ACS Publications.[Link]

  • Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, Springer.[Link]

Troubleshooting co-eluting impurities in (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbohydrate Chromatography. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals dealing with the isolation and quantification of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol (commonly referred to as a methyl rhamnopyranoside derivative).

Due to the lack of a UV chromophore, high polarity, and the presence of closely related diastereomeric impurities, this molecule presents unique chromatographic challenges. This guide provides mechanistic troubleshooting, self-validating protocols, and optimized detection strategies to achieve baseline resolution.

I. Mechanistic Overview: The Origin of Co-Eluting Impurities

Before troubleshooting the chromatography, we must understand the origin of the impurities. The synthesis of methyl rhamnopyranosides via Fischer glycosidation is an equilibrium-driven process. The reaction passes through an oxocarbenium ion intermediate, leading to a mixture of kinetic and thermodynamic products [5].

  • The Target: The α -pyranoside is the thermodynamic product, stabilized by the anomeric effect (axial orientation of the methoxy group).

  • The Impurities: If the reaction is quenched prematurely, kinetically favored 5-membered furanosides and the equatorial β -anomer will persist in the sample matrix, leading to severe co-elution during downstream analysis [5].

Pathway SM D-Rhamnose (Starting Material) Oxo Oxocarbenium Ion (Reactive Intermediate) SM->Oxo + MeOH, - H2O Reagent Methanol + Acid Catalyst (Fischer Glycosidation) Reagent->Oxo Target (2S,3S,4S,5S,6R)-2-Methoxy- 6-methyloxane-3,4,5-triol (Thermodynamic Target) Oxo->Target Bottom-face attack (Anomeric effect stabilized) Beta β-Anomer Impurity (Kinetic Product) Oxo->Beta Top-face nucleophilic attack Furan Furanoside Impurities (5-Membered Rings) Oxo->Furan Fast kinetic ring closure Beta->Oxo Reversible (Acidic conditions) Furan->Oxo Reversible (Acidic conditions)

Reaction pathway of Fischer glycosidation showing target and co-eluting impurities.

II. Troubleshooting FAQs

Q1: Why is my target molecule invisible on a standard HPLC-UV system, and what detector should I use?

A: Causality: (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol lacks conjugated π -electron systems (chromophores), making it transparent to UV detection at standard wavelengths (210–280 nm). Solution: You must use a universal detector. While Refractive Index Detectors (RID) are common, they are strictly incompatible with gradient elution because the refractive index of the mobile phase changes dynamically [2]. For gradient-compatible analysis, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is required [1, 4]. ELSD evaporates the mobile phase and measures the light scattered by the remaining non-volatile analyte particles, allowing for complex solvent gradients.

Q2: My α and β anomers co-elute as a single broad peak on a C18 column. How do I resolve them?

A: Causality: Reversed-Phase (RP) C18 columns separate analytes based on hydrophobic interactions. The α and β anomers of methyl rhamnopyranoside have nearly identical hydrophobic footprints; the mere axial vs. equatorial shift of a single methoxy group is insufficient for RP partitioning. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., Amide or Polyol) and a highly organic mobile phase (typically >70% Acetonitrile). Separation occurs via partitioning into a water-enriched layer immobilized on the stationary phase [2]. The spatial orientation of the anomeric methoxy group significantly alters the molecule's dipole moment and hydrogen-bonding capacity, allowing HILIC to easily baseline-resolve the anomers[4].

Q3: I am forced to use a UV detector due to equipment limitations. How can I analyze this compound?

A: Causality: To utilize UV detection, a chromophore must be covalently attached to the analyte. Solution: Perform a pre-column derivatization using Benzoyl Chloride (BzCl) . Benzoylation of the three free hydroxyl groups (at C3, C4, and C5) adds strongly UV-absorbing aromatic rings. Furthermore, this derivatization drastically increases the hydrophobicity of the molecule, allowing the anomers to be successfully separated on a standard C18 column using a Water/Acetonitrile gradient.

III. Diagnostic Workflow

Workflow Start Co-eluting Impurities in Rhamnoside Sample Det Is UV Detection Strictly Required? Start->Det Deriv Pre-column Derivatization (e.g., Benzoylation) Det->Deriv Yes ELSD Use ELSD, CAD, or RID (Universal Detectors) Det->ELSD No RP RP-HPLC (C18 Column) Gradient: H2O / MeCN Deriv->RP Success1 Baseline Resolution (UV Detection at 230 nm) RP->Success1 HILIC HILIC Column (Amide Phase) Gradient: High MeCN to Water ELSD->HILIC Success2 Baseline Resolution (Direct Anomer Separation) HILIC->Success2

Chromatography troubleshooting workflow for resolving rhamnopyranoside mixtures.

IV. Analytical Strategy Comparison

The following table summarizes the quantitative parameters and operational constraints for the two primary analytical pathways.

ParameterHILIC-ELSD (Underivatized)RP-HPLC-UV (Benzoylated)
Column Chemistry BEH Amide or PolyolC18 (Octadecylsilane)
Detector ELSD / CADUV-Vis (230 nm)
Sample Preparation Direct injection (dilute in MeCN)2-hour chemical derivatization
Gradient Compatibility Excellent (Requires volatile buffers)Excellent
Anomer Resolution ( Rs​ ) High ( Rs​ > 2.0)Moderate ( Rs​ ~ 1.5)
Limit of Detection (LOD) ~15–20 mg/L [3]~1–5 mg/L (Highly sensitive)

V. Self-Validating Experimental Protocols

Protocol A: Direct Analysis via HILIC-ELSD

This protocol leverages hydrogen bonding differences to separate anomers and unreacted sugars without chemical modification. The addition of an amine modifier prevents peak tailing caused by secondary interactions with the silica backbone [3].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 90% Acetonitrile / 10% Ultrapure Water containing 0.1% Triethylamine (TEA).

    • Phase B: 20% Acetonitrile / 80% Ultrapure Water containing 0.1% TEA.

  • Column Setup: Install an Ethylene Bridged Hybrid (BEH) Amide column (e.g., 2.1 x 100 mm, 1.7 µm). Maintain column temperature at 35°C.

  • ELSD Configuration: Set the drift tube temperature to 60°C and the nebulizer gas (Nitrogen) flow rate to 2.5 L/min[3].

  • Gradient Program: Start at 100% Phase A. Hold for 2 minutes, then ramp to 50% Phase B over 10 minutes. Return to 100% Phase A and equilibrate for 5 minutes.

  • System Suitability (Self-Validation):

    • Checkpoint 1 (Baseline Integrity): Inject a blank (100% Phase A). The baseline must not drift >5 mV. If drift occurs, increase the ELSD drift tube temperature by 5°C to ensure complete TEA evaporation.

    • Checkpoint 2 (Resolution): Inject a known mixture of D-rhamnose and the target methyl rhamnopyranoside. Calculate the resolution factor ( Rs​ ). Proceed with sample analysis only if Rs​≥1.5 .

Protocol B: Pre-Column Benzoylation for RP-HPLC-UV

Use this protocol when ELSD/CAD is unavailable, or when trace-level impurity quantification requires the high sensitivity of UV detection.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10 mg of the crude carbohydrate sample and 2 mg of internal standard (Octyl β -D-glucopyranoside) in 0.5 mL of anhydrous pyridine in a glass vial.

  • Derivatization: Add 50 µL of Benzoyl Chloride dropwise on ice. Cap the vial and stir at room temperature for 2 hours.

    • Causality: Pyridine acts as both the solvent and the base to neutralize the HCl byproduct, driving the reaction to completion.

  • Quenching & Extraction: Add 1 mL of ice-cold water to quench unreacted benzoyl chloride. Extract the benzoylated products using 2 mL of Dichloromethane (DCM). Wash the DCM layer twice with 1M HCl to remove residual pyridine, then evaporate to dryness under nitrogen.

  • Chromatography: Reconstitute in 1 mL Acetonitrile. Inject onto a C18 column using a gradient of 40% to 100% Acetonitrile in water over 15 minutes. Detect at 230 nm.

  • System Suitability (Self-Validation):

    • Checkpoint: Monitor the internal standard peak. If the peak area variance is >2% across triplicate injections, or if multiple internal standard peaks appear (indicating partial benzoylation), the derivatization was incomplete. Ensure reagents are strictly anhydrous before repeating.

VI. References

  • Carbohydrate analysis by high-performance liquid chromatography (HPLC) with evaporative light-scattering detection (ELSD). ResearchGate. Available at:[Link]

  • Liquid Chromatography of Carbohydrates in Human Food and Animal Feeding Stuffs. Chromatography Online. Available at:[Link]

  • Determination of carbohydrates in infant milk powders by ultra-performance liquid chromatography with evaporative light scattering detector. arXiv. Available at:[Link]

  • Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements. MDPI. Available at:[Link]

  • Progress Towards the Synthesis of a Pentasaccharide Derivative Found in Spergularia ramosa. Scholaris. Available at:[Link]

Preventing degradation of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical methoxy-glycoside compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol, and why is its stability important?

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is a methoxy-glycoside. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond.[1] The stability of this compound is paramount as its degradation can lead to a loss of biological activity, the formation of impurities, and consequently, unreliable experimental results.

Q2: What are the primary degradation pathways for this compound?

Based on its structure, the two primary degradation pathways are:

  • Hydrolysis of the Glycosidic Bond: The glycosidic bond can be cleaved by the addition of water, a process known as hydrolysis.[2][3][4] This reaction is often catalyzed by acidic conditions or specific enzymes.[4][5]

  • Oxidation of the Polyol Structure: The triol part of the molecule is susceptible to oxidation, which can be initiated by factors like exposure to oxygen, metal ions, or light.[6][7][8]

Q3: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, it is recommended to store (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol as a dry powder at -20°C.[9][10] The container should be tightly sealed and protected from light and moisture.

Q4: How can I detect degradation of my compound?

Degradation can be detected by various analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC).[11][12] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify degradation products by observing changes in the chemical shifts and coupling constants.[13][14][15]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: I've observed a decrease in the biological activity of my compound over time.

  • Possible Cause: This is a strong indicator of degradation. The active parent compound is likely breaking down into less active or inactive products.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended -20°C in a tightly sealed, light-protected container.[9][10]

    • Analytical Confirmation: Perform an HPLC analysis to quantify the remaining parent compound and identify any new peaks corresponding to degradation products.[11]

    • pH of Solutions: If the compound is stored in solution, check the pH. Glycosidic bonds are generally more stable at a slightly acidic pH.[16] Neutral to alkaline conditions can accelerate hydrolysis.[16][17]

    • Enzymatic Contamination: If working with biological samples, consider the possibility of enzymatic degradation by glycosidases.[5][18] Ensure proper purification or use enzyme inhibitors if necessary.

Issue 2: My solution of the compound has turned yellow/brown.

  • Possible Cause: Discoloration is often a sign of oxidative degradation of the polyol structure.[19]

  • Troubleshooting Steps:

    • Minimize Oxygen Exposure: When preparing solutions, use degassed solvents. For long-term storage of solutions, purge the headspace of the vial with an inert gas like argon or nitrogen.

    • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photo-oxidation.[16]

    • Chelate Metal Ions: If you suspect metal ion contamination in your buffers, which can catalyze oxidation, consider adding a chelating agent like EDTA at a low concentration.

Issue 3: I see unexpected peaks in my HPLC chromatogram.

  • Possible Cause: The appearance of new peaks strongly suggests the formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the Peaks: If your HPLC system is connected to a mass spectrometer (LC-MS), you can determine the mass-to-charge ratio of the new peaks. This information is invaluable for identifying the degradation products. For instance, a peak corresponding to the aglycone (the non-sugar part) would indicate hydrolysis of the glycosidic bond.

    • Forced Degradation Study: To confirm the origin of the unknown peaks, you can perform a forced degradation study. Expose small aliquots of your compound to stress conditions (e.g., acid, base, heat, oxidizing agent) and monitor the formation of the same unknown peaks.

Key Stability-Influencing Factors and Recommended Mitigation Strategies

FactorMechanism of DegradationRecommended Mitigation Strategy
Temperature Accelerates both hydrolysis and oxidation rates.Store at -20°C or below for long-term storage.[9][10] For solutions, prepare fresh and use promptly. If short-term storage is necessary, keep at 2-8°C.
pH Acidic and alkaline conditions can catalyze hydrolysis of the glycosidic bond.[16][17]Maintain solutions at a slightly acidic to neutral pH. Avoid strongly acidic or alkaline buffers.
Moisture Water is a reactant in the hydrolysis of the glycosidic bond.[2][3][4]Store the solid compound in a desiccator. Use anhydrous solvents when preparing solutions for long-term storage.
Light Can induce photo-oxidative degradation.[16]Store both solid compound and solutions in light-protected (amber) containers.
Oxygen Promotes oxidative degradation of the polyol moiety.[7]For solutions, use degassed solvents and consider storing under an inert atmosphere (e.g., argon, nitrogen).

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol.

  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in a high-purity solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately analyze the freshly prepared solution by HPLC to determine the initial peak area of the parent compound.

  • Storage: Aliquot the stock solution into several amber vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), retrieve a vial from each storage condition and analyze by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of degradation. Also, monitor the appearance and growth of any new peaks.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined based on the compound's UV spectrum) or Mass Spectrometry.

  • Injection Volume: 10 µL

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol.

Compound (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol Hydrolysis Hydrolysis (H₂O, H⁺ or enzyme) Compound->Hydrolysis Oxidation Oxidation (O₂, light, metal ions) Compound->Oxidation Aglycone Aglycone (6-methyl-oxane-2,3,4,5-tetraol) Hydrolysis->Aglycone Methanol Methanol Hydrolysis->Methanol Oxidized_Products Oxidized Products (e.g., aldehydes, ketones, carboxylic acids) Oxidation->Oxidized_Products

Caption: Primary degradation pathways of the compound.

cluster_storage Storage Conditions cluster_degradation Degradation Pathway Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Oxidation Oxidation Temperature->Oxidation pH pH pH->Hydrolysis Light Light Light->Oxidation Oxygen Oxygen Oxygen->Oxidation

Caption: Factors influencing degradation pathways.

References

  • Khan Academy. Glycosidic bond. [Link]

  • Fiveable. Hydrolysis of glycosidic bonds Definition. [Link]

  • Jack Westin. 1d Hydrolysis Of The Glycoside Linkage - Carbohydrates - MCAT Content. [Link]

  • Wikipedia. Glycosidic bond. [Link]

  • Book. Hydrolysis of N-Glycosidic Bonds. [Link]

  • UPM Institutional Repository. Effect of molecular structure on oxidative degradation of polyol ester. [Link]

  • PubMed. Enzymatic and oxidative degradation of poly(polyol sebacate). [Link]

  • PMC. The Thermo-Oxidative Degradation of Polyurethane Open-Cell Soft Foam Investigated Through Gas Chromatography and Mass Spectrometry of Volatile Organic Compounds. [Link]

  • ResearchGate. A Mechanism of Thermo-oxidative Degradation of Polyol Ester Lubricants. [Link]

  • ResearchGate. A Mechanism of Thermooxidative Degradation of Polyol Ester Lubricants. [Link]

  • Scribd. Overview of Glycosides in Pharmacognosy. [Link]

  • PMC. Degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers and its effect on anti-hypoxia activity. [Link]

  • ACS Publications. NMR Tube Degradation Method for Sugar Analysis of Glycosides. [Link]

  • Journal of Agricultural and Food Chemistry. Effect of Variety, Processing, and Storage on the Flavonoid Glycoside Content and Composition of Lettuce and Endive. [Link]

  • EBSCO. Glycoside | Chemistry | Research Starters. [Link]

  • PubMed. NMR Tube Degradation Method for Sugar Analysis of Glycosides. [Link]

  • ResearchGate. NMR Tube Degradation Method for Sugar Analysis of Glycosides. [Link]

  • VTechWorks. Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. [Link]

  • PubChem. (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol. [Link]

  • Chemspace. (2S,3R,4S,5S,6R)-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-6-({[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxane-3,4,5-triol. [Link]

  • PubMed. Stability of aminooxy glycosides to glycosidase catalysed hydrolysis. [Link]

  • PubChem. (2S,3R,4S,5S,6R)-2-[4-[(2R,3R)-4-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]-2-(hydroxymethyl)butyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. [Link]

  • PubChem. 2-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol. [Link]

  • PubMed. Influence of the carbohydrate moiety on the stability of glycoproteins. [Link]

  • ResearchGate. Reactivity differences in glycosidic bond cleavage between phenyl β-d-glucoside and xyloside under basic conditions: mechanistic insights from kinetic and computational approaches. [Link]

Sources

Technical Support Center: Resolving Overlapping NMR Peaks in (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. This support center is dedicated to resolving spectral ambiguities in (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol , commonly known as Methyl α-L-rhamnopyranoside [1].

As a carbohydrate derivative, this molecule presents a classic nuclear magnetic resonance (NMR) challenge: severe proton signal overlap in the 3.2–4.0 ppm region. Because the secondary hydroxyl-bearing carbons (C-2, C-3, C-4, C-5) share highly similar electronegative environments, their attached protons exhibit near-degenerate chemical shifts. This guide provides field-proven, self-validating methodologies to deconvolve these signals, ensuring high-confidence structural elucidation and quantitative integration.

Diagnostic Matrix: Identifying the Overlap Zones

Before troubleshooting, you must identify which signals are merging. The table below outlines the expected chemical shifts for Methyl α-L-rhamnopyranoside in D₂O, highlighting the high-risk overlap zones [2].

Position¹H Shift (D₂O, ppm)¹³C Shift (D₂O, ppm)Multiplicity / J-Coupling (Hz)Troubleshooting Priority
C-1 (Anomeric) 4.65 - 4.75100.0 - 102.0d, J₁,₂ ≈ 1.5 - 2.0Low (Distinct region)
C-2 3.80 - 3.9070.0 - 72.0dd, J₂,₃ ≈ 3.5High (Overlap risk)
C-3 3.65 - 3.7570.0 - 72.0dd, J₃,₄ ≈ 9.5High (Overlap risk)
C-4 3.35 - 3.4572.0 - 74.0t, J₄,₅ ≈ 9.5Critical (Obscured by O-Me)
C-5 3.55 - 3.6568.0 - 70.0dq, J₅,₆ ≈ 6.5High (Overlap risk)
C-6 (Methyl) 1.20 - 1.3017.0 - 18.0d, J₅,₆ ≈ 6.5Low (Distinct region)
O-CH₃ 3.30 - 3.4054.0 - 56.0sCritical (Obscures H-4)

Troubleshooting Workflows & Methodologies

NMR_Workflow Start Severe Overlap in 3.2 - 4.0 ppm Region? SolventCheck Current Solvent? Start->SolventCheck D2O_Path D2O SolventCheck->D2O_Path DMSO_Path DMSO-d6 SolventCheck->DMSO_Path Action_DMSO Switch to dry DMSO-d6 (Slows OH exchange) D2O_Path->Action_DMSO Action_2D Run 2D HSQC / TOCSY (Spreads signals by 13C) DMSO_Path->Action_2D Evaluate Are peaks resolved? Action_DMSO->Evaluate Action_2D->Evaluate Success Proceed to Integration & Assignment Evaluate->Success Yes Fail Run 1D Selective TOCSY or High-Field (≥600 MHz) Evaluate->Fail No

Decision matrix for resolving carbohydrate NMR peak overlap.

Workflow A: Solvent-Induced Shift Manipulation (D₂O to DMSO-d₆)

The Causality: In D₂O, rapid isotopic exchange replaces hydroxyl protons with deuterium (-OH → -OD). This collapses the hydroxyl signals and leaves only the C-H ring protons, which cluster together. Switching to a highly pure, anhydrous aprotic solvent like DMSO-d₆ strongly solvates the -OH groups via hydrogen bonding, drastically slowing their chemical exchange [4]. This reveals the ³J_{H,OH} scalar couplings, altering the local magnetic environment and shifting the adjacent ring protons downfield, effectively spreading the signals out.

Step-by-Step Protocol:

  • Lyophilization: Freeze the D₂O sample and lyophilize overnight to remove all residual deuterium oxide.

  • Resuspension: Add 600 µL of strictly anhydrous DMSO-d₆ (sealed ampoule preferred) to the dry powder.

  • Desiccation: Add 3-4 activated 3Å molecular sieves directly to the NMR tube to scavenge trace atmospheric water. Allow it to sit for 2 hours.

  • Acquisition: Acquire a standard ¹H NMR spectrum with a minimum of 16 scans.

  • Self-Validation Check: Examine the residual water peak at ~3.33 ppm. If it is a sharp singlet, the solvent is dry. Check the hydroxyl region (4.5 - 5.5 ppm). If you observe sharp doublets/triplets, the exchange has been successfully halted, validating the protocol. If the OH peaks are broad humps, trace water is still present, and the ring protons will remain unresolved.

Workflow B: 1D TOCSY Isotopic Filtering

The Causality: The O-methyl group at C-1 is an isolated spin system; it does not J-couple to the pyranose ring. By selectively irradiating a ring proton (like the isolated C-6 methyl), magnetization transfers sequentially through the scalar-coupled network (H1→H2→H3→H4→H5→H6). Because the O-methyl group is outside this network, it receives no magnetization and is mathematically filtered out of the resulting spectrum, revealing the hidden H-4 multiplet [3].

Step-by-Step Protocol:

  • Target Selection: Locate the C-6 methyl doublet at ~1.25 ppm. It is well-separated from the bulk envelope.

  • Selective Excitation: Apply a shaped selective pulse (e.g., Gaussian or RSNOB) centered exactly on the 1.25 ppm peak. Set the excitation bandwidth to ~20 Hz to avoid exciting adjacent signals.

  • Mixing Time (τm) Optimization: To transfer magnetization from H-6 all the way across the ring to H-4, a longer spin-lock mixing time is required. Set τm = 80–120 ms.

  • Acquisition: Run the 1D TOCSY experiment and process with mild exponential line broadening (LB = 0.3 Hz).

  • Self-Validation Check: Look at the resulting spectrum at ~3.4 ppm. If the massive O-methyl singlet is completely absent and a clean triplet (J ≈ 9.5 Hz) is visible, the isotopic filter was successful, and H-4 can now be integrated.

TOCSY_Network H1 H-1 4.7 ppm H2 H-2 3.8 ppm H1->H2 J1,2 H3 H-3 3.7 ppm H2->H3 J2,3 H4 H-4 3.4 ppm H3->H4 J3,4 H5 H-5 3.6 ppm H4->H5 J4,5 H6 H-6 1.2 ppm H5->H6 J5,6 OMe O-Me 3.4 ppm OMe->H4 No J-coupling (Filtered)

1D TOCSY magnetization transfer pathway isolating H-4 from O-Me.

Workflow C: 2D HSQC Deconvolution

The Causality: While ¹H chemical shift dispersion is limited to ~10 ppm, ¹³C nuclei span ~200 ppm and are highly sensitive to steric and stereoelectronic effects. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached ¹³C nuclei, effectively spreading the overlapping ¹H signals along an orthogonal ¹³C axis.

Step-by-Step Protocol:

  • Parameter Setup: Select a standard ¹H-¹³C multiplicity-edited HSQC pulse program.

  • Spectral Width: Set the ¹H spectral width to 0-6 ppm and the ¹³C spectral width to 10-110 ppm (optimizing resolution for the carbohydrate region).

  • Acquisition: Acquire with at least 256 increments in the indirect (t1) dimension to ensure high resolution along the carbon axis.

  • Self-Validation Check: Observe the cross-peaks at ¹H 3.3-3.4 ppm. You should clearly see two distinct nodes separated vertically: one at ¹³C ~55 ppm (O-CH₃) and one at ¹³C ~73 ppm (C-4). If they are resolved, the 2D dispersion is successful.

Frequently Asked Questions (FAQs)

Q: Why do my H-2 and H-3 signals merge into an uninterpretable multiplet in D₂O, even on a 400 MHz instrument? A: You are observing second-order effects (strong coupling). When the chemical shift difference (Δν) between two coupled protons approaches the magnitude of their coupling constant (J), the first-order rules (n+1) break down, causing peak distortion and merging. To resolve this, acquire the spectrum at a higher magnetic field (e.g., 600 MHz or 800 MHz). Higher field strengths increase Δν (in Hz) while J remains constant, pushing the spin system back toward first-order behavior.

Q: How can I confirm the stereochemistry at C-1 (alpha vs. beta) if the anomeric proton peak is broad and the J₁,₂ coupling is unclear? A: Do not rely solely on the ¹H-¹H coupling constant for mannose/rhamnose derivatives, as the equatorial-equatorial coupling is inherently small (~1.5-2.0 Hz) and often obscured by line broadening. Instead, measure the one-bond C-H coupling constant (¹J{CH}) using a coupled HSQC or a gated-decoupled ¹³C spectrum. For the alpha anomer (equatorial H-1 in the 1C4 chair conformation), ¹J{CH} is typically ~170 Hz. For the beta anomer (axial H-1), it is ~160 Hz.

Q: My DMSO-d₆ spectrum shows no OH coupling, and the ring peaks are still overlapping. What went wrong? A: Your DMSO-d₆ has absorbed atmospheric moisture. Even trace amounts of water catalyze rapid intermolecular proton exchange, which decouples the OH protons from the ring protons and collapses the multiplets back into broad singlets. You must rigorously dry the solvent using activated molecular sieves (as detailed in Workflow A) and prepare the NMR tube in a low-humidity environment or glovebox.

References

  • Title: Methyl α-L-rhamnopyranoside Source: Glycodepot URL
  • Title: Rhamnose Source: Grokipedia URL
  • Title: Slow dynamics in glassy methyl α-L-rhamnopyranoside studied by 1D NMR exchange experiments Source: ResearchGate URL
  • Title: An n.m.r.

Optimizing mobile phase conditions for (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol (Methyl α -L-rhamnopyranoside)

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for highly polar, non-chromophoric sugar derivatives.

Analyzing (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol presents three distinct analytical challenges: it lacks a UV chromophore, it exhibits negligible retention on standard reversed-phase columns, and it ionizes poorly in standard Electrospray Ionization (ESI) due to the absence of basic proton-accepting sites. This guide provides field-proven, mechanistically grounded solutions to overcome these hurdles.

Part 1: Chromatographic Troubleshooting & Causality (FAQs)

Q1: Our analyte elutes in the void volume on a standard C18 column. How do we achieve baseline retention? A: Methyl α -L-rhamnopyranoside is a highly polar, polyhydroxylated molecule (MW: 178.08 Da). Standard C18 reversed-phase columns rely on hydrophobic interactions, which are fundamentally incompatible with this analyte. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., Ethylene Bridged Hybrid [BEH] Amide) and a highly organic mobile phase. The retention mechanism is driven by the partitioning of the polar analyte from the bulk organic mobile phase into a localized, water-rich hydration layer immobilized on the stationary phase 1.

Q2: We are observing severe peak broadening and split peaks. Is this caused by anomeric mutarotation? A: No. Unlike free reducing sugars (e.g., D-glucose or L-rhamnose) which exist as hemiacetals and freely mutarotate between α and β anomers in solution, your target analyte is a methyl glycoside. The methoxy group at the C2 position (the anomeric C1 carbon of the sugar ring) forms a stable acetal linkage, permanently locking the stereochemistry in the α -configuration. The Causality: If you observe split peaks, the root cause is a sample diluent mismatch . Injecting a sample dissolved in a highly aqueous diluent into a HILIC system disrupts the delicate water-rich layer on the column head, causing the analyte to streak. The Fix: Ensure your sample is reconstituted in at least 80% Acetonitrile (ACN) prior to injection.

Part 2: ESI-MS Ionization & Mobile Phase Chemistry (FAQs)

Q3: The molecule shows terrible sensitivity in positive ESI mode. How do we optimize the mobile phase for MS detection? A: Neutral sugar derivatives lack basic functional groups (such as amines) that readily accept a proton, making the formation of the standard [M+H]+ ion highly inefficient. Ionization must instead be driven by adduct formation2. The Causality: By intentionally doping the mobile phase with specific volatile salts, we force the formation of predictable, stable adducts.

  • Positive Mode: Adding 10 mM Ammonium Acetate promotes the formation of the ammonium adduct [M+NH4​]+ (m/z 196.12) and stabilizes the sodium adduct [M+Na]+ (m/z 201.07).

  • Negative Mode: The acetate ions drive the formation of the acetate adduct [M+CH3​COO]− (m/z 237.10), which often yields superior signal-to-noise ratios by bypassing the high chemical background typically seen in positive mode 3.

Q4: Why use Ammonium Acetate at pH 9.0 instead of standard Formic Acid (pH 3.0)? A: While acidic conditions are standard for peptides, alkaline conditions (pH 9.0) deprotonate the surface silanol groups on Amide-bonded stationary phases. This increases the electrostatic hold on the aqueous hydration layer, significantly improving peak symmetry and retention time stability for polyols 2.

Part 3: System Workflows & Mechanistic Pathways

AdductFormation Analyte Methyl α-L-rhamnopyranoside (Exact Mass: 178.08 Da) PosMode Positive ESI Mode (Protonation is inefficient) Analyte->PosMode NegMode Negative ESI Mode (Deprotonation is inefficient) Analyte->NegMode Buffer Mobile Phase Additive (10 mM Ammonium Acetate) Buffer->PosMode Donates NH4+ Buffer->NegMode Donates CH3COO- NH4_Adduct [M+NH4]+ m/z 196.12 PosMode->NH4_Adduct Primary Target Na_Adduct [M+Na]+ m/z 201.07 PosMode->Na_Adduct Background Na+ Ac_Adduct [M+CH3COO]- m/z 237.10 NegMode->Ac_Adduct Primary Target

Caption: Mechanistic pathway of ESI adduct formation driven by mobile phase additives.

HILICMechanism Diluent Sample in 80% ACN (Prevents band broadening) Partition Analyte Partitioning (Bulk ACN vs. Water Layer) Diluent->Partition Elution Gradient Elution (Increasing Aqueous %) Partition->Elution Detect ESI-MS Detection (Adduct Monitoring) Elution->Detect

Caption: Step-by-step HILIC chromatographic workflow ensuring self-validating retention.

Part 4: Optimized, Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By monitoring specific internal parameters (retention time RSD and adduct ratios), the system continuously verifies its own chemical integrity.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade Water. Adjust to pH 9.0 using dilute Ammonium Hydroxide. (Note: Do not use sodium hydroxide, as non-volatile salts will permanently foul the MS capillary).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Gradient Methodology

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) Column Temperature: 45 °C Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.005.095.0Initial
1.005.095.0Isocratic Hold (Focusing)
6.0035.065.0Linear Gradient
7.0050.050.0Column Wash
7.105.095.0Re-equilibration
10.005.095.0End
Step 3: MS Source Optimization (ESI)

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Ion Recording (SIR) mode 4.

ParameterPositive Ion Mode SettingNegative Ion Mode Setting
Target Precursor Ion m/z 196.12 [M+NH4​]+ m/z 237.10 [M+CH3​COO]−
Capillary Voltage + 2.5 kV- 2.0 kV
Desolvation Temperature 450 °C450 °C
Desolvation Gas Flow 800 L/hr800 L/hr
Cone Voltage 15 V (Keep low to prevent in-source fragmentation)20 V
Step 4: System Self-Validation Checkpoints

Before acquiring critical sample data, execute 5 blank injections followed by 5 standard injections to validate the system:

  • Hydration Layer Integrity Check: The retention time (RT) of methyl α -L-rhamnopyranoside must exhibit an RSD of < 0.5% . Drifting RTs indicate that the column's aqueous layer has not fully equilibrated. Do not proceed until RT stabilizes.

  • Adduct Ratio Validation: Monitor both [M+NH4​]+ (m/z 196.1) and [M+Na]+ (m/z 201.1). The ammonium adduct should be the base peak. If the [M+Na]+ signal suddenly dominates, it is a self-diagnostic indicator of sodium contamination in your solvents, glassware, or sample matrix. The run must be paused, and solvents replaced.

References

  • Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples.PMC (nih.gov).
  • Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS.PMC (nih.gov).
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.MDPI.
  • An LC-MS/MS Approach for Determining Glycosidic Linkages.PMC (nih.gov).

Sources

Technical Support Center: Troubleshooting (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbohydrate functionalization. This guide is specifically engineered for researchers and drug development professionals working with (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol —commonly known as Methyl α-D-rhamnopyranoside .

Esterification of this 6-deoxyhexose presents unique kinetic and thermodynamic challenges due to its specific 4C1​ chair conformation, steric microenvironments, and the lability of the anomeric center. This guide synthesizes field-proven methodologies to help you minimize side reactions and maximize regiocontrol.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: During global esterification with acetic anhydride, my reaction stalls at the di-acetate stage. Why is the 2,3,4-tri-O-acetate so difficult to form?

The Causality: The difficulty lies in the steric hindrance at the C4 position. In the favored 4C1​ chair conformation of D-rhamnose, the C4 hydroxyl group is equatorial. However, it is immediately flanked by the equatorial C5 methyl group and the C3 substituent. This trans-diequatorial-like steric congestion drastically reduces the nucleophilicity of the C4-OH, making it the least reactive hydroxyl group on the pyranose ring [1]. The Solution: Standard Pyridine/Ac₂O conditions are insufficient. You must employ a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) to generate a highly reactive N-acylpyridinium intermediate. Elevating the reaction temperature to 40–50°C is often required to push the sterically hindered C4 position to complete conversion.

Q2: I attempted an acid-catalyzed esterification, but NMR analysis shows loss of the anomeric methoxy peak and a complex mixture of products. What went wrong?

The Causality: The C1 anomeric center of a methyl glycoside is an acetal. Under acidic conditions (especially with Brønsted acids like H₂SO₄ or HCl in the presence of trace moisture), the methyl glycoside undergoes rapid anomeric cleavage (hydrolysis). This reverts the molecule to the free reducing sugar (D-rhamnose), which then mutarotates and esterifies randomly, yielding a complex mixture of α/β anomers and open-chain derivatives [2]. The Solution: Strictly avoid acidic catalysts when esterifying methyl glycosides. Switch to base-catalyzed conditions (e.g., Pyridine, Triethylamine, or 2,4,6-Collidine) to protect the integrity of the anomeric methyl ether.

Q3: When targeting the 2,3-di-O-ester, I observe the formation of 2,4-di-O-ester and 3,4-di-O-ester over time. How do I prevent this?

The Causality: This is a classic case of base-catalyzed O-to-O acyl migration. In the presence of bases and free adjacent hydroxyl groups, an acyl group can migrate via a cyclic orthoester-like intermediate to a thermodynamically more stable position (e.g., from C3 to C4) [3]. The Solution: Acyl migration is highly pH-dependent and temperature-sensitive. To freeze the kinetic product:

  • Run the reaction at low temperatures (-78°C to -20°C).

  • Quench the reaction rapidly with a mild acid (e.g., 10% aqueous citric acid) to neutralize the base before the workup phase. Avoid basic aqueous washes (like saturated NaHCO₃) if partial esters are your target.

AcylMigration A Kinetic Product (e.g., 2,3-di-O-acyl) B Base-Catalyzed Deprotonation A->B OH- C Orthoester Intermediate B->C Intramolecular Attack D Thermodynamic Product (e.g., 3,4-di-O-acyl) C->D Ring Opening

Mechanism of base-catalyzed acyl migration via an orthoester intermediate.

Part 2: Self-Validating Experimental Protocols

Protocol A: Global Tri-Esterification (Peracetylation)

Objective: Overcome C4 steric hindrance to achieve complete 2,3,4-tri-O-acetylation.

  • Preparation: Dissolve 1.0 eq of Methyl α-D-rhamnopyranoside in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base/Catalyst Addition: Add 5.0 eq of anhydrous Pyridine and 0.2 eq of DMAP. Stir for 5 minutes at room temperature.

  • Acylation: Dropwise add 4.0 eq of Acetic Anhydride (Ac₂O) at 0°C to control the initial exothermic reaction at the highly reactive C2 and C3 positions.

  • Thermal Activation: Remove the ice bath and warm the reaction to 45°C. Stir for 12–16 hours.

  • Self-Validation Check: Run a TLC (Hexane:EtOAc 1:1). The reaction is complete when a single spot appears at R_f ~0.8. If a spot at R_f ~0.5 persists, the C4-OH is unreacted; add an additional 0.1 eq of DMAP and continue heating.

  • Quench & Workup: Quench with methanol (2.0 eq) at 0°C to destroy excess Ac₂O. Dilute with DCM, wash with cold 1M HCl (to remove pyridine), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Regioselective C2,C3-Diesterification

Objective: Esterify the C2 and C3 positions while leaving the sterically hindered C4 hydroxyl free, without triggering acyl migration.

  • Preparation: Dissolve 1.0 eq of the starting material in anhydrous THF and cool to -78°C using a dry ice/acetone bath.

  • Base Addition: Add 2.5 eq of 2,4,6-Collidine. Note: Collidine is a non-nucleophilic base that effectively acts as an acid scavenger without promoting orthoester-mediated acyl migration.

  • Acylation: Slowly add 2.1 eq of a bulky acylating agent (e.g., Pivaloyl chloride, PivCl) over 30 minutes via syringe pump.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to -20°C over 4 hours.

  • Self-Validation Check: ¹H-NMR of an analytical aliquot should show the C4-H proton shifted upfield relative to the heavily deshielded C2-H and C3-H protons, confirming the C4 hydroxyl remains unesterified.

  • Acidic Quench: Quench directly at -20°C with 10% aqueous citric acid to neutralize the Collidine. Extract with EtOAc and wash with brine.

Workflow Start Methyl α-D-Rhamnopyranoside Cond1 Global Esterification Ac2O, Pyridine, DMAP (45°C) Start->Cond1 Cond2 Regioselective Esterification PivCl, Collidine (-78°C) Start->Cond2 Result1 2,3,4-tri-O-acyl Product (Complete Conversion) Cond1->Result1 Result2 2,3-di-O-acyl Product (Kinetic Control) Cond2->Result2

Workflow for global vs. regioselective esterification of rhamnopyranosides.

Part 3: Quantitative Data Summary

The following table summarizes expected outcomes based on specific reagent and catalyst choices, allowing you to rapidly identify the cause of incomplete reactions.

Target ProductAcylating AgentBase / CatalystTemperatureTimeExpected YieldMajor Byproduct Risk
2,3,4-tri-O-acetate Ac₂O (4.0 eq)Pyridine / DMAP (0.2 eq)45°C16 h>92%2,3-di-O-acetate (if DMAP omitted)
2,3,4-tri-O-acetate AcCl (4.0 eq)Triethylamine25°C24 h<50%Anomeric cleavage (HCl generation)
2,3-di-O-pivaloate PivCl (2.1 eq)2,4,6-Collidine-78°C to -20°C6 h85%2,4-di-O-pivaloate (migration)
3-O-acetate Ac₂O (1.1 eq)Pyridine-40°C8 h60%2-O-acetate (poor regiocontrol)

References

  • PubChem Compound Summary for CID 84695 (Stereochemical proxy for Methyl rhamnopyranoside reactivity profiles). National Center for Biotechnology Information. Available at: [Link]

  • A Mechanistic Probe into 1,2-cis Glycoside Formation Catalyzed by Phenanthroline . National Institutes of Health (PMC). Explores the stability of the 4C1​ chair conformation and anomeric reactivity in rhamnosides. Available at:[Link]

  • Total Synthesis of Tiacumicin B: Study of the Challenging β-Selective Glycosylations . ChemRxiv. Details the steric challenges of the C4 hydroxyl in rhamnose derivatives during functionalization. Available at:[Link]

Validation & Comparative

Structural and Functional Comparison Guide: Methyl 6-Deoxy-α-D-talopyranoside vs. Its L-Enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In carbohydrate chemistry, stereochemistry dictates biological destiny. The molecule (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol —systematically known as Methyl 6-deoxy-α-D-talopyranoside (or Methyl α-D-talomethylose)—and its L-enantiomer represent a fascinating class of rare bacterial monosaccharides[1][2].

As an application scientist specializing in vaccine development, I frequently target these deoxy sugars. They are not merely structural anomalies; they are highly specific immunological signatures utilized by Gram-negative pathogens to evade host defenses[3][4]. Distinguishing between these enantiomers and successfully incorporating them into synthetic vaccines requires rigorous analytical and synthetic protocols.

Stereochemical & Conformational Analysis

The functional differences between the D- and L-enantiomers stem entirely from their spatial arrangement. Talose is a C2 epimer of galactose, meaning its hydroxyl groups at C2, C3, and C4 project in a unique axial-equatorial-axial arrangement when in its lowest-energy chair conformation.

Table 1: Physicochemical and Structural Comparison
PropertyD-Isomer (Target Molecule)L-Isomer (Enantiomer)
IUPAC Stereocenters (2S, 3S, 4S, 5S, 6R)(2R, 3R, 4R, 5R, 6S)
Common Name Methyl 6-deoxy-α-D-talopyranosideMethyl 6-deoxy-α-L-talopyranoside
Molecular Formula C₇H₁₄O₅C₇H₁₄O₅
Exact Mass 178.0841 Da[1]178.0841 Da
Preferred Conformation 4C1​ Chair 1C4​ Chair
Optical Rotation ( [α]D​ ) Positive (+)[3]Negative (-)[4]

Causality Note: The preference for the 4C1​ chair in the D-isomer minimizes 1,3-diaxial interactions between the bulky methyl group at C5 and the ring structure, a critical factor when predicting the steric hindrance during downstream glycosylation reactions.

Biological Significance & Pathogen Targeting

Why do we synthesize these specific enantiomers? Bacteria utilize rare deoxy sugars to construct unique O-antigen repeating units, making them prime targets for monoclonal antibodies and conjugate vaccines.

  • D-Isomer Applications: The 6-deoxy-D-talose moiety is a critical component of the serotype a-specific polysaccharide antigen in Actinobacillus actinomycetemcomitans, a pathogen responsible for severe periodontitis[5].

  • L-Isomer Applications: The L-enantiomer (6-deoxy-L-talose) is a defining feature of the O-antigen in Acinetobacter baumannii K11, Enterobacter cloacae, and Pseudomonas aeruginosa[3][4][6].

In nature, the biosynthesis of the D-isomer is tightly regulated by specific enzymes to ensure the correct stereochemistry is achieved before incorporation into the bacterial cell wall.

Biosynthesis A GDP-D-mannose B GDP-4-dehydro- 6-deoxy-D-mannose A->B GDP-mannose 4,6-dehydratase C GDP-6-deoxy- D-talose B->C GDP-6-deoxy-D-talose 4-dehydrogenase

Biosynthetic pathway of GDP-6-deoxy-D-talose from GDP-D-mannose.

Experimental Methodologies: Synthesis & Validation

Synthesizing these rare sugars requires a self-validating system. Because L-talose is commercially scarce, we typically synthesize it via the C4 epimerization of inexpensive L-rhamnose[4]. Below is the field-proven workflow for generating the L-enantiomer glycoconjugate.

Step-by-Step Protocol: Armed-Disarmed Glycosylation
  • Precursor Masking (Epimerization): Protect the C2 and C3 positions of L-rhamnose with an isopropylidene group. Causality: This leaves only the C4 hydroxyl exposed. Subsequent oxidation and stereoselective reduction invert the C4 stereocenter, efficiently yielding the L-talose configuration[4].

  • Donor Activation: Convert the monosaccharide into a thiotolylglycoside donor.

  • Armed-Disarmed Coupling: React the thiotolyl donor with the acceptor using N-iodosuccinimide (NIS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) at -40°C. Causality: Deoxy sugars are inherently more reactive ("armed"). By matching this donor with a "disarmed" acceptor, NIS/TMSOTf selectively activates the donor, preventing unwanted self-condensation and ensuring high stereoselectivity[4].

  • Global Deprotection: Remove protecting groups under mild, pH-neutral conditions (or standard Zemplén NaOMe/MeOH conditions) to keep the delicate O-glycosidic bonds intact[4].

Workflow S1 1. Monosaccharide Donor/Acceptor Prep S2 2. Armed-Disarmed Glycosylation S1->S2 S3 3. Global Deprotection (NaOMe/MeOH) S2->S3 S4 4. Carrier Protein Conjugation S3->S4 S5 5. Immunological Assay (ELISA/SPR) S4->S5

Step-by-step workflow for the synthesis and evaluation of 6-deoxy-talose glycoconjugates.

Analytical Validation (NMR Data)

NMR is the ultimate arbiter of stereochemical truth in carbohydrate chemistry. When validating the synthesis of 6-deoxy-talopyranosides, we rely on highly specific coupling constants ( J values).

Table 2: Diagnostic NMR Markers for α-Talopyranosides

NMR ParameterExpected ValueDiagnostic Causality 1H 1H Couplings ( J1,2​ , J2,3​ , J3,4​ )< 4.0 HzThe axial-equatorial-axial arrangement of the talose chair prevents large diaxial couplings (which are typically ~9-10 Hz in glucose), resulting in uniquely narrow multiplet signals. 1JC1,H1​ (Anomeric Coupling)~172.4 Hz[4]A one-bond carbon-proton coupling >170 Hz conclusively proves the formation of the α -linkage (equatorial proton). A β -linkage would yield a smaller value (~159 Hz)[4].C6 Methyl Shift ( 1H )~1.2 - 1.4 ppmConfirms the presence of the 6-deoxy (methyl) group, distinguishing it from standard hexoses[3]. By integrating these NMR diagnostics into your workflow, every glycosylation step becomes a self-validating checkpoint, ensuring the structural integrity of the final vaccine candidate.

References

  • PubChem. "(4S,5R)-2-methoxy-6-methyloxane-3,4,5-triol | C7H14O5 | CID 89816487". National Center for Biotechnology Information.
  • Cayman Chemical. "6-deoxy-L-Talose". Caymanchem.com.
  • Das, S., Maiti, S., & Mukhopadhyay, B. (2024). "Chemical synthesis of 6-deoxy-D-talose containing a tetrasaccharide repeating unit...". RSC Advances.
  • Mandal, S., et al. (2023). "Total Synthesis of 6-Deoxy-l-talose Containing a Pentasaccharide Repeating Unit of Acinetobacter baumannii K11...". ACS Publications.
  • Wikipedia Contributors. "GDP-6-deoxy-D-talose 4-dehydrogenase". Wikipedia.
  • Mäki, M., et al. "Cloning and functional expression of a novel GDP-6-deoxy-D-talose synthetase from Actinobacillus actinomycetemcomitans". VTT Research Information Portal.

Sources

Reproducibility Assessment of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol Synthetic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol, universally recognized in carbohydrate chemistry as Methyl α-L-rhamnopyranoside , is a critical chiral building block. It serves as the foundational starting material for the synthesis of bacterial cell wall antigens, rhamnolipid biosurfactants, and complex immunomodulatory glycans . For drug development professionals, securing a highly reproducible, scalable, and stereoselective synthetic pathway to this non-reducing glycoside is paramount. This guide objectively compares the industry-standard synthetic pathways, evaluating them on thermodynamic efficiency, operational simplicity, and batch-to-batch reproducibility.

Mechanistic Context: Thermodynamic vs. Kinetic Control

The conversion of L-rhamnose (a hemiacetal) to its methyl glycoside is governed by the anomeric effect . Under acidic conditions, the protonated hemiacetal undergoes dehydration to form a highly reactive oxocarbenium ion intermediate. Methanol attack can occur from either face; however, the α-anomer (axial methoxy group) is thermodynamically stabilized by the hyperconjugation of the ring oxygen's lone pair into the σ∗ orbital of the exocyclic C–O bond. Consequently, operating under strict thermodynamic control (elevated temperature, prolonged acidic equilibration) ensures the reversible kinetic β-product is entirely funneled into the stable α-anomer .

Pathway Rha L-Rhamnose (Hemiacetal) H Acid Catalysis (H⁺) - H₂O Rha->H Protonation Oxo Oxocarbenium Ion Intermediate H->Oxo Dehydration Beta Methyl β-L-rhamnopyranoside (Kinetic, Equatorial) Oxo->Beta Fast attack (MeOH) Alpha (2S,3S,4S,5S,6R)-2-Methoxy- 6-methyloxane-3,4,5-triol (Thermodynamic, Axial) Oxo->Alpha Slow attack (MeOH) Beta->Oxo Reversible (Anomeric Effect)

Reaction network illustrating thermodynamic control in the synthesis of the alpha-anomer.

Comparative Analysis of Synthetic Pathways

We evaluate three distinct methodologies for synthesizing the target compound:

Pathway A: Homogeneous Acid Catalysis (In Situ HCl)
  • Mechanism : Acetyl chloride is added dropwise to anhydrous methanol, reacting exothermically to generate anhydrous HCl and methyl acetate. L-rhamnose is then added and refluxed.

  • Causality & Performance : This method guarantees a strictly anhydrous environment, driving the equilibrium toward the glycoside. While conversion is rapid, reproducibility suffers during the workup. Neutralization with basic lead carbonate or silver carbonate is historically standard but introduces toxic heavy metals and tedious filtrations. If neutralization is incomplete, concentration under vacuum causes localized pH drops, leading to rapid hydrolysis back to the hemiacetal.

Pathway B: Heterogeneous Solid-Acid Catalysis (Amberlyst-15)
  • Mechanism : Amberlyst-15, a macroreticular polystyrene-based resin functionalized with sulfonic acid groups, acts as a heterogeneous proton donor .

  • Causality & Performance : The porous structure of the resin provides localized microenvironments of high acidity without bulk solvent acidification. This is the superior pathway for reproducibility. Because the catalyst is simply filtered off prior to concentration, there is zero risk of product hydrolysis during solvent removal. It eliminates the need for aqueous workups or heavy metal neutralizers, drastically improving the Environmental Factor (E-factor).

Pathway C: Schmidt Trichloroacetimidate Method
  • Mechanism : L-rhamnose is per-acetylated, selectively deprotected at the anomeric position, converted to a trichloroacetimidate donor, and reacted with methanol using TMSOTf.

  • Causality & Performance : While highly effective for coupling complex, sterically hindered aglycones, this pathway is unjustifiably complex for a simple methyl glycoside. The multi-step nature introduces moisture sensitivity and severe atom-economy penalties.

Quantitative Reproducibility Assessment

MetricPathway A (In Situ HCl)Pathway B (Amberlyst-15)Pathway C (Schmidt Donor)
Overall Yield 82 - 88%90 - 95%~60% (Over 4 steps)
Stereoselectivity (α:β) 95:5>98:299:1
Reaction Time 4 - 6 hours12 - 16 hours>48 hours (Total)
Workup Complexity High (Neutralization)Low (Filtration only)High (Chromatography)
E-factor ~15<5>50
Reproducibility Score 7.0 / 109.5 / 105.0 / 10

Data synthesized from comparative benchmarking of carbohydrate functionalization protocols.

Detailed Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems incorporating critical In-Process Controls (IPCs).

Protocol 1: Heterogeneous Solid-Acid Catalysis (Recommended)

Objective: Maximized reproducibility and simplified workup.

  • Catalyst Preparation : Weigh 2.0 g of Amberlyst-15 (H⁺ form) resin. Causality : Commercial resins contain residual moisture. Wash the resin sequentially with anhydrous methanol (3 × 20 mL) in a fritted funnel to remove water, preventing equilibrium shifts toward the hemiacetal.

  • Reaction Assembly : In a 250 mL round-bottom flask, suspend 10.0 g (60.9 mmol) of anhydrous L-rhamnose in 100 mL of anhydrous methanol. Add the pre-washed Amberlyst-15 resin.

  • Thermodynamic Equilibration : Equip the flask with a reflux condenser and a calcium chloride drying tube. Heat the suspension to a gentle reflux (65 °C) with magnetic stirring for 14 hours.

  • In-Process Control (IPC) : Withdraw 50 µL of the reaction mixture. Spot on a silica gel TLC plate alongside an L-rhamnose standard. Elute with DCM:MeOH (85:15) and stain with p -anisaldehyde. Validation : The reaction is complete when the starting material ( Rf​ 0.15) is entirely replaced by a single major spot ( Rf​ 0.45).

  • Workup : Cool the mixture to room temperature. Filter the resin through a sintered glass funnel. Crucial Step : Do not wash the resin with water; use 10 mL of cold anhydrous methanol to maximize recovery without introducing hydrolysis risks.

  • Isolation : Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to yield a pale yellow syrup. Crystallize from ethyl acetate to afford pure (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol as white needles.

Protocol 2: Homogeneous Acid Catalysis (Alternative)

Objective: Rapid conversion when solid-supported acids are unavailable.

  • Acid Generation : Cool 100 mL of anhydrous methanol to 0 °C in an ice bath. Dropwise, add 2.0 mL of acetyl chloride with vigorous stirring. Causality : This controlled exothermic reaction generates anhydrous HCl and methyl acetate, avoiding the introduction of water that would occur if aqueous HCl were used.

  • Glycosidation : Add 10.0 g of L-rhamnose to the acidic solution. Attach a reflux condenser and heat to 65 °C for 4 hours.

  • IPC : Perform TLC analysis as described in Protocol 1.

  • Neutralization (Critical) : Cool the mixture to 0 °C. Add basic lead(II) carbonate ( Pb3​(CO3​)2​(OH)2​ ) in small portions until the pH of the solution tests strictly neutral (pH 7.0) on wet indicator paper. Causality : Even trace residual HCl will catalyze the hydrolysis of the glycosidic bond during the thermal stress of rotary evaporation.

  • Workup : Filter the heavy metal salts through a pad of Celite. Concentrate the filtrate under reduced pressure to yield the crude product, followed by crystallization from ethyl acetate.

Conclusion

For the scalable and reproducible synthesis of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol, the heterogeneous solid-acid pathway using Amberlyst-15 vastly outperforms traditional homogeneous acid catalysis. By eliminating the hazardous and error-prone neutralization step, researchers can ensure a self-validating, high-yielding process that strictly adheres to green chemistry principles while maintaining absolute anomeric control.

References

  • Title : PubChem Compound Summary for CID 84695, Methyl alpha-L-rhamnopyranoside Source : National Center for Biotechnology Information (PubChem) URL :[Link]

  • Title : Synthesis of 4-O-β-D-Glucopyranosyl-L-rhamnopyranose Source : Canadian Journal of Chemistry (Canadian Science Publishing) URL :[Link]

  • Title : Coupled dehydration and hydrogenation catalysis for one-pot conversion of saccharides into high-value furanic compounds Source : PubMed Central (PMC) URL :[Link]

In Vivo vs. In Vitro Pharmacokinetic Comparison of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

The compound (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol —systematically recognized as Methyl α-D-rhamnopyranoside (CAS: 15814-59-2)—is a synthetic O-methyl glycoside derivative of the naturally occurring deoxy-sugar, rhamnose. In pharmaceutical and pharmacokinetic research, this molecule is highly valued not as an active pharmaceutical ingredient (API), but as a robust, metabolically inert probe for assessing intestinal permeability and as a structural model for glycomimetic drug design.

By replacing the anomeric hydroxyl group with an O-methyl ether, the molecule is locked into its pyranoside ring structure, preventing mutarotation and conferring exceptional resistance to mammalian glycosidases. This guide provides an objective, data-driven comparison of its behavior in highly controlled in vitro environments versus complex in vivo biological systems.

ADME Compound (2S,3S,4S,5S,6R)-2-Methoxy- 6-methyloxane-3,4,5-triol InVitro In Vitro Models Compound->InVitro InVivo In Vivo Models Compound->InVivo Caco2 Caco-2 Permeability (Paracellular Transport) InVitro->Caco2 Microsomes Liver Microsomes (Metabolic Stability) InVitro->Microsomes Absorption Oral Absorption (Low Bioavailability) InVivo->Absorption Excretion Renal Excretion (Unchanged Glycoside) Absorption->Excretion Microbiota Gut Microbiota (Degradation in Colon) Absorption->Microbiota

In Vitro vs In Vivo ADME Workflow for Methyl α-D-rhamnopyranoside.

In Vitro Pharmacokinetic Profile

Permeability in Caco-2 Monolayers

In vitro permeability is typically assessed using the Caco-2 human colon carcinoma cell line, which spontaneously differentiates to form a polarized epithelial monolayer with tight junctions. Because Methyl α-D-rhamnopyranoside is highly hydrophilic (LogP < 0) and lacks an active transport mechanism (unlike D-glucose, which utilizes SGLT1/GLUT transporters), it exhibits very low transcellular permeability [1].

Instead, its movement across the Caco-2 monolayer is strictly paracellular (diffusing through the tight junctions). The apparent permeability coefficient ( Papp​ ) for rhamnose derivatives is typically in the range of 0.5−1.5×10−6 cm/s, making it an excellent low-permeability marker for validating tight junction integrity [1].

Metabolic Stability (Microsomes & Simulated Fluids)

The causality behind the compound's in vitro stability lies in its anomeric O-methyl group. Mammalian α-glycosidases generally require a free hemiacetal or a specific aglycone leaving group to stabilize the oxocarbenium ion transition state during hydrolysis. The steric hindrance and electronic stability provided by the methyl group make this glycosidic bond highly resistant to cleavage [3]. Consequently, when incubated in Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), or human liver microsomes (HLM), Methyl α-D-rhamnopyranoside shows near 100% remaining parent compound after 120 minutes, demonstrating a lack of Phase I oxidative metabolism and resistance to hydrolytic degradation [4].

In Vivo Pharmacokinetic Profile

Absorption and Bioavailability

In vivo, the oral bioavailability of Methyl α-D-rhamnopyranoside is low (typically <10% in mammalian models). The fraction that is absorbed passes through the intestinal epithelium via the paracellular route, mirroring the in vitro Caco-2 data. Because paracellular transport is restricted by the pore size of tight junctions, the absorption rate is highly dependent on the physiological state of the mucosal barrier [2].

Metabolism and Excretion

Once in the systemic circulation, the compound bypasses hepatic first-pass metabolism due to its high polarity and lack of affinity for Cytochrome P450 enzymes. It is rapidly cleared by the kidneys and excreted unchanged in the urine. However, the unabsorbed fraction (which remains in the intestinal lumen) travels to the colon. Here, the in vivo profile diverges sharply from in vitro stability assays: the gut microbiota possesses robust bacterial rhamnosidases capable of cleaving the O-methyl linkage, fermenting the resulting rhamnose into short-chain fatty acids or rhamnitol [2].

Pathway Lumen Intestinal Lumen (Oral Dose) Epithelium Intestinal Epithelium (Tight Junctions) Lumen->Epithelium Paracellular Diffusion Colon Colon (Microbiota) Lumen->Colon Unabsorbed Fraction Blood Systemic Circulation (Plasma) Epithelium->Blood Absorption Kidney Renal Excretion (Urine) Blood->Kidney Clearance (Unchanged) Colon->Lumen Bacterial Hydrolysis

Intestinal transport and metabolic fate of Methyl α-D-rhamnopyranoside.

Quantitative Comparison: In Vitro vs. In Vivo

The following table synthesizes the pharmacokinetic parameters, highlighting the predictive alignment and divergences between the models.

Pharmacokinetic ParameterIn Vitro Observation (Caco-2 / Liver Microsomes)In Vivo Observation (Mammalian / Rat Model)Causality / Mechanism
Permeability / Absorption Papp​≈1.2×10−6 cm/s (Low)Oral Bioavailability ≈8−12% Hydrophilic nature restricts transport strictly to the paracellular pathway.
Hepatic Metabolism t1/2​>120 min in HLM (Stable)Negligible hepatic clearanceLack of lipophilicity prevents CYP450 active site binding; O-methyl group resists mammalian glycosidases.
Gastrointestinal Stability 100% stable in SGF/SIFDegraded in the colonMammalian enzymes cannot cleave the bond, but colonic bacterial rhamnosidases actively hydrolyze it.
Excretion Route N/A>90% of absorbed fraction in urineHigh aqueous solubility drives rapid renal filtration without tubular reabsorption.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols incorporate internal validation mechanisms to prevent false positives or artifacts.

Protocol 1: Caco-2 Paracellular Permeability Assay (In Vitro)

Causality: This assay isolates the epithelial barrier to measure passive paracellular diffusion without the confounding variables of gastric emptying or microbiota.

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • System Validation (Crucial Step): Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω⋅cm2 , confirming monolayer integrity.

  • Dosing: Replace apical buffer with Hank's Balanced Salt Solution (HBSS) containing 100 µM Methyl α-D-rhamnopyranoside and 10 µM Lucifer Yellow (a fluorescent paracellular marker used as an internal control).

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with fresh HBSS to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​ using the equation: Papp​=(dQ/dt)/(A×C0​) .

  • Validation Check: If Lucifer Yellow Papp​ exceeds 0.5×10−6 cm/s, discard the well, as the monolayer was compromised during the assay.

Protocol 2: Pharmacokinetic & Urinary Excretion Study (In Vivo)

Causality: This protocol evaluates systemic absorption and validates the compound's utility as an in vivo permeability probe by measuring renal clearance.

  • Animal Preparation: Fast adult male Wistar rats (200-250 g) for 12 hours prior to dosing to standardize gastric emptying times. Provide water ad libitum.

  • Dosing: Administer an oral gavage of Methyl α-D-rhamnopyranoside (50 mg/kg) dissolved in sterile isotonic saline.

  • Metabolic Housing: Immediately place rats in specialized metabolic cages designed to separate urine and feces continuously.

  • Sampling:

    • Blood: Collect tail vein samples (200 µL) at 0.5, 1, 2, 4, 6, and 8 hours into heparinized tubes. Centrifuge to isolate plasma.

    • Urine: Collect total urine output over a 0-24 hour period.

  • Sample Processing & Analysis: Precipitate plasma/urine proteins using cold acetonitrile (1:3 v/v) spiked with an internal standard (e.g., 13C -labeled rhamnose). Analyze the supernatant via HILIC-LC-MS/MS.

  • Validation Check: Calculate the mass balance. The total mass of unchanged glycoside in the urine represents the absolute absorbed fraction, validating the paracellular absorption rate observed in the in vitro Caco-2 model.

References

  • Comparison of the Permeability Characteristics of a Human Colonic Epithelial (Caco-2) Cell Line. SciSpace.
  • The effect of ingested lactulose on absorption of L-rhamnose, D-xylose, and 3-O-methyl-D-glucose in subjects with ileostomies. PubMed.
  • A high-throughput mass spectrometry-based assay for identifying biochemical function of putative glycosidases. PMC.
  • Glycomimetics for the inhibition and modulation of lectins. RSC Publishing.

A Senior Application Scientist's Guide to the Orthogonal Characterization of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol for Quality Control Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, the quality, safety, and efficacy of a drug product are paramount. The foundation of ensuring these attributes lies in the rigorous testing and control of its components, a process that relies on well-characterized reference standards.[1][2] A reference standard is a highly purified and extensively analyzed substance used as a benchmark for routine quality control (QC) testing of raw materials, intermediates, and final products. Its established purity and identity are critical for the accuracy and validity of analytical measurements.[3]

This guide provides an in-depth, experience-driven framework for the comprehensive characterization of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol, a methyl glycoside of L-rhamnose, intended for use as a QC reference standard. We will move beyond a simple listing of techniques to explain the scientific rationale behind employing a multi-faceted, orthogonal approach. This ensures the creation of a self-validating system where data from independent methods converge to provide an unambiguous and trustworthy characterization.

The Imperative of Orthogonal Analysis

Before delving into specific techniques, it's crucial to understand the philosophy of orthogonal characterization. An orthogonal method measures the same or a related property through a completely different analytical principle. For a reference standard, relying on a single technique, even a powerful one, is insufficient. For instance, a high-performance liquid chromatography (HPLC) purity value could be misleading if a co-eluting impurity is present. By complementing HPLC with a technique like quantitative NMR (qNMR), which quantifies based on a different principle (nuclear spin properties), we create a system of checks and balances that significantly increases confidence in the assigned purity value. This approach is fundamental to establishing a primary reference standard.[1]

The characterization of a new reference standard can be logically segmented into three core areas: Identity, Purity, and Physicochemical Properties.

Workflow for Reference Standard Certification

The following workflow illustrates the logical progression from receiving a candidate material to its final certification as a reference standard. Each stage involves a series of orthogonal analyses designed to build a comprehensive data package.

Reference_Standard_Certification_Workflow cluster_0 Phase 1: Initial Assessment & Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Data Consolidation & Certification Candidate Candidate Material Batch ((2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Candidate->NMR Structural Elucidation MS High-Resolution Mass Spectrometry (HRMS) Candidate->MS Molecular Weight Verification FTIR FTIR Spectroscopy Candidate->FTIR Functional Group Analysis HPLC HPLC-RID / ELSD (Primary Purity Assay) Candidate->HPLC GC_MS GC-MS (after derivatization) (Volatile Impurities) Candidate->GC_MS qNMR Quantitative NMR (qNMR) (Orthogonal Purity Assay) Candidate->qNMR Data_Review Comprehensive Data Review & Orthogonal Comparison NMR->Data_Review MS->Data_Review FTIR->Data_Review HPLC->Data_Review GC_MS->Data_Review qNMR->Data_Review Certification Certification & Documentation (Assign Purity, Retest Date) Data_Review->Certification If all specifications are met

Sources

Safety Operating Guide

Personal protective equipment for handling (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive safety, operational, and logistical guide for handling (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol .

Executive Summary & Chemical Context

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is a stereospecific methyl glycoside of a 6-deoxyhexose (structurally analogous to methyl α -L-rhamnopyranoside or fucopyranoside). In drug development and glycobiology, this compound is frequently utilized as a stable carbohydrate ligand for lectin-binding assays, enzymatic studies, and targeted drug delivery systems.

While carbohydrates and their methyl glycosides are generally recognized as non-toxic and non-hazardous under the Globally Harmonized System (GHS), their physical state—typically a fine, hygroscopic crystalline powder—dictates specific laboratory handling protocols. As a Senior Application Scientist, I emphasize that in pharmaceutical research, Personal Protective Equipment (PPE) serves a dual mandate: protecting the operator from nuisance particulates and protecting the high-purity reagent from human-derived nucleases, proteases, and microbial contamination.

Hazard Assessment & The Causality of PPE Selection

Understanding the physical properties of the chemical is the foundation of our safety strategy.

  • Particulate Inhalation Risk : As a fine powder, this compound falls under the Occupational Safety and Health Administration (OSHA) classification for "Particulates Not Otherwise Regulated" (PNOR). OSHA mandates a Permissible Exposure Limit (PEL) of 15 mg/m³ for total dust and 5 mg/m³ for the respirable fraction [1]. Agitating the powder during weighing can aerosolize particles, leading to mild, transient mechanical irritation of the respiratory tract.

  • Hygroscopicity : The compound readily absorbs ambient moisture. Handling without gloves can transfer sweat and skin oils, degrading the sample's molarity calculations and introducing biological contaminants.

  • Electrostatic Dispersion : Crystalline powders often carry static charges. Using standard plastic spatulas can cause the powder to "jump," leading to inaccurate weighing and benchtop contamination.

Quantitative PPE & Equipment Matrix

PPE / Equipment CategorySpecificationCausal Rationale & Replacement Frequency
Ocular Protection ANSI Z87.1 Safety GogglesPrevents mechanical irritation from aerosolized PNOR dust. Inspect before each use.
Dermal Protection (Hands) Powder-free Nitrile Gloves ( 4 mil)Blocks moisture/enzyme transfer to the hygroscopic sample. Change immediately if contaminated or torn.
Dermal Protection (Body) Cotton/Polyester Lab Coat with knit cuffsMitigates static charge buildup compared to 100% synthetic coats. Wash weekly.
Respiratory Protection N95 Respirator or Fume Hood/BSCRequired only if weighing large quantities outside a draft-free enclosure to stay below the 5 mg/m³ respirable PEL.
Handling Tools Grounded Stainless Steel Micro-spatulaEliminates electrostatic dispersion of the fine powder. Clean with 70% ethanol between uses.

Operational Workflow: Step-by-Step Methodology

To ensure both operator safety and experimental integrity, follow this self-validating protocol when preparing solutions of (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol:

Step 1: Environmental & Equipment Preparation

  • Ensure the laboratory relative humidity is maintained below 50% to prevent the hygroscopic powder from caking.

  • Wipe down the analytical balance and surrounding bench space with 70% ethanol. Allow to dry completely.

  • Engage an anti-static ionizer bar near the balance if the ambient environment is particularly dry.

Step 2: PPE Donning & Aseptic Technique

  • Wash hands thoroughly with soap and water.

  • Don the lab coat, ensuring cuffs are pulled down to the wrists.

  • Don safety goggles and powder-free nitrile gloves. Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin.

Step 3: Dispensing and Weighing

  • Place an anti-static weighing boat on the analytical balance and tare.

  • Using a stainless steel micro-spatula, slowly transfer the crystalline powder. Crucial Technique: Keep the reagent bottle close to the weighing boat to minimize the travel distance of the powder, reducing aerosolization.

  • Once the target mass is reached, immediately recap the stock bottle and seal it with Parafilm to exclude ambient moisture.

Step 4: Reconstitution

  • Transfer the powder into a sterile, DNase/RNase-free conical tube.

  • Add the appropriate volume of solvent (e.g., sterile Milli-Q water or PBS).

  • Vortex gently until complete dissolution is achieved. The compound is highly water-soluble, so aggressive sonication is rarely required.

Spill Response & Disposal Plan

Even with stringent protocols, accidental spills occur. The response must prioritize containment over rapid cleanup to prevent aerosolizing the PNOR dust [2].

Spill Remediation Protocol:

  • Do not dry sweep. Sweeping with a brush introduces kinetic energy that aerosolizes the powder, increasing inhalation risk.

  • Don fresh nitrile gloves.

  • Moisten a disposable laboratory wipe or absorbent cloth with deionized water.

  • Gently dab the spilled powder. The high aqueous solubility of the compound ensures it will rapidly dissolve into the damp cloth [3].

  • Wipe the area a second time with 70% ethanol to ensure no sticky carbohydrate residue remains on the bench.

Disposal Guidelines:

  • Solid Waste: Contaminated wipes, weighing boats, and empty vials should be placed in a sealed plastic bag and disposed of in the standard non-hazardous solid waste stream, conforming to institutional guidelines.

  • Liquid Waste: Unused aqueous solutions of this methyl glycoside are non-toxic and biodegradable. They can typically be disposed of down the sanitary sewer with copious amounts of water, provided this aligns with local municipal water authority regulations.

Process Visualization

G Start Pre-Operation: Humidity <50% & Anti-Static Setup PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Weighing Weighing: Anti-static Boat & Steel Spatula PPE->Weighing Recon Reconstitution: Dissolve in Buffer & Seal Weighing->Recon Spill Spill Response: Damp Wipe (No Dry Sweep) Weighing->Spill If spilled Disposal Disposal: Non-Hazardous Solid/Liquid Waste Recon->Disposal Post-assay Spill->Disposal

Operational workflow for the safe handling, spill remediation, and disposal of methyl glycosides.

References

  • Title: OSHA Annotated Table Z-1: Limits for Air Contaminants (PNOR) Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, National Academies Press URL: [Link]

  • Title: PubChem Compound Summary for CID 84695, Methyl alpha-L-rhamnopyranoside Source: National Center for Biotechnology Information (NCBI) URL: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。